Oseltamivir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGPKBBMSAYNT-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044291 | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 6.86e-01 g/L | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
196618-13-0, 204255-11-8 | |
| Record name | Oseltamivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oseltamivir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSELTAMIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSELTAMIVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Research on Oseltamivir Phosphate Antiviral Action
Elucidation of Prodrug Activation and Metabolism to Oseltamivir (B103847) Carboxylate
This compound phosphate (B84403) (OP) is an ethyl ester prodrug, meaning it is administered in an inactive form and requires biotransformation within the body to become pharmacologically active drugbank.compatsnap.comuio.notandfonline.com. Once orally administered, this compound phosphate is readily absorbed from the gastrointestinal tract and extensively converted into its active metabolite, this compound carboxylate (OC) drugbank.compatsnap.comfda.govmims.comnih.gov. This conversion is a crucial step in its mechanism of action, with at least 75% of an oral dose reaching the systemic circulation as the active metabolite drugbank.comfda.gov. The exposure to the parent prodrug, this compound, is typically less than 5% relative to the active metabolite in systemic circulation drugbank.comfda.gov.
Hepatic Esterase-Mediated Hydrolysis Pathways
The primary pathway for the activation of this compound phosphate involves ester hydrolysis mediated predominantly by hepatic esterases located in the liver drugbank.comuio.nofda.govmims.comnih.govtoku-e.comamerigoscientific.comnih.gov. Human carboxylesterase 1 (hCE1) plays a significant role in this metabolic conversion tandfonline.comnih.goviapchem.org. This enzymatic cleavage transforms the ethyl ester prodrug into the active carboxylic acid form, this compound carboxylate uio.nonih.gov. While hepatic esterases are the major contributors, some extra-hepatic metabolism, particularly in plasma, also occurs nih.goviapchem.org. Human plasma contains various esterases, including butyrylcholinesterase, paraoxonase, albumin esterase, and acetylcholinesterase, which can contribute to the conversion of this compound nih.gov.
Bioactivation Kinetics Research
Research into the bioactivation kinetics of this compound phosphate reveals a rapid conversion to this compound carboxylate. Following oral administration, this compound is rapidly absorbed, with this compound carboxylate detectable in plasma within 30 minutes, reaching near-maximal levels after 3–4 hours and exceeding this compound concentrations nih.govresearchgate.net. The plasma concentrations of both the prodrug and the active metabolite are proportional to the administered dose drugbank.comfda.gov.
A pharmacokinetic study in rats showed that after oral administration of 1,000 mg/kg this compound, peak plasma concentrations were reached at 2 hours for this compound and 8 hours for this compound carboxylate, with exposure to this compound carboxylate being approximately 2.7 times higher than to this compound asm.org. The plasma half-life of this compound is typically 1 to 3 hours, while that of this compound carboxylate is longer, ranging from 6 to 10 hours fda.govmims.com. This compound carboxylate is not further metabolized and is primarily eliminated via renal excretion (>99%) through glomerular filtration and active tubular secretion fda.govnih.govnih.gov.
Table 1: Mean Pharmacokinetic Parameters of this compound and this compound Carboxylate (Multiple 75 mg Capsule Twice Daily Oral Dose, n=20) fda.gov
| Parameter | This compound (ng/mL or ng·h/mL) | This compound Carboxylate (ng/mL or ng·h/mL) |
| Cmax (ng/mL) | 65.2 (26% CV) | 348 (18% CV) |
| AUC (0-12h) (ng·h/mL) | 112 (25% CV) | 2719 (20% CV) |
The binding of the active this compound carboxylate metabolite to human plasma protein is negligible, approximately 3%, whereas the binding of this compound to human plasma protein is 42% drugbank.comfda.govmims.comnih.gov. This low protein binding for the active metabolite ensures its wide distribution, roughly equivalent to extracellular body fluid (volume of distribution between 23 and 26 liters) drugbank.comfda.gov.
Molecular Mechanisms of Neuraminidase Enzyme Inhibition
This compound carboxylate exerts its antiviral activity by selectively inhibiting the influenza virus neuraminidase (NA) enzyme drugbank.compatsnap.comtoku-e.comamerigoscientific.comasm.orgwikipedia.orgvirginia.edunih.gov. Neuraminidase is a glycoprotein (B1211001) found on the surface of influenza viruses that plays a critical role in the viral life cycle drugbank.compatsnap.comwikipedia.orgnih.govplos.org. This enzyme facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues on the host cell's surface drugbank.compatsnap.commims.comwikipedia.orgnih.govplos.orgproteopedia.orgcdc.gov. Inhibition of neuraminidase prevents the budding of new virions from the host cell, viral replication, and infectivity, thereby limiting the progression and severity of the infection drugbank.compatsnap.comtoku-e.comnih.govwikipedia.orgproteopedia.org.
Competitive Inhibition Dynamics and Binding Site Interactions
This compound carboxylate functions as a potent and selective competitive inhibitor of influenza neuraminidase nih.govwikipedia.org. It acts as an analogue of sialic acid, the natural substrate of the neuraminidase enzyme, allowing it to bind to the enzyme's active site patsnap.comwikipedia.orgmdpi.com. This binding prevents the enzyme from cleaving sialic acid residues, thus halting the release of progeny virions toku-e.comamerigoscientific.comvirginia.eduproteopedia.org.
The active site of neuraminidase is highly conserved across all influenza A and B virus subtypes, making it an attractive target for antiviral drug development mdpi.comresearchgate.net. This compound carboxylate is active in vitro against neuraminidases from representative N1-N9 influenza A virus and influenza B virus subtypes researchgate.net.
Key amino acid residues within the neuraminidase active site are involved in binding interactions with this compound carboxylate. Residues such as Arg118, Glu119, Asp151, Arg152, Arg224, Glu276, Glu277, Arg292, Arg371, and Tyr406 contribute to the binding pocket and form hydrogen bond networks with the inhibitor nih.govnih.govresearchgate.netresearchgate.net. Specific interactions include hydrogen bonds with Arg292, Arg371, and Arg152 nih.govproteopedia.org. The carboxylate group of this compound forms strong electrostatic interactions with conserved arginine residues (R118, R292, and R371) in the C1 pocket of NA researchgate.net.
The binding of this compound to neuraminidase can induce conformational changes, notably causing the "150 loop" (residues 147-151) to shift and cover part of the binding pocket nih.govproteopedia.orgresearchgate.net. This induced fit mechanism allows this compound to firmly situate itself within the active site proteopedia.org. Research has also shown that the 150-cavity, adjacent to the active site in group-1 neuraminidases (e.g., N1), can serve as an additional binding pocket for drug design nih.govresearchgate.netresearchgate.netmdpi.com.
Structural Biology Approaches to Enzyme-Inhibitor Complexes
X-ray crystallography has been instrumental in elucidating the structural basis of this compound's interaction with neuraminidase nih.govresearchgate.netresearchgate.netscispace.comnih.gov. Co-crystal structures of this compound carboxylate in complex with neuraminidase (e.g., PDB ID: 2QWK, 2HU0, 4MWW) provide detailed insights into the atomic-level interactions nih.govplos.orgnih.govmdpi.comrcsb.org.
These structural studies reveal that this compound carboxylate's binding site largely resembles that of the natural substrate, sialic acid wikipedia.org. The hydrophobic pentyl group of this compound is accommodated within a hydrophobic pocket formed by specific residues nih.gov. The crystal structure of this compound phosphate itself has also been determined using single crystal X-ray diffraction with synchrotron radiation, providing accurate structural parameters and insights into its binding preferences researchgate.netnih.gov.
Structural investigations have also focused on understanding drug resistance mutations. For instance, the H274Y (N1 numbering, or H275Y in N2) mutation in neuraminidase, which confers resistance to this compound, causes a significant reduction in susceptibility mdpi.comscispace.com. This mutation is understood to repel the carboxyl group of an active site residue (E277 in N2) and push the hydrophobic pentoxyl (B93581) group of this compound out of the active site, thereby weakening binding proteopedia.orgmdpi.com. Molecular dynamics simulations have further explored the binding process, identifying metastable states and binding pathways, and noting that direct hydrogen bonds observed in crystal structures can be replaced by water-mediated hydrogen bonds at physiological temperatures nih.govplos.orgresearchgate.net.
Cellular and Viral Pathogenesis Impact Research
By inhibiting neuraminidase, this compound carboxylate effectively interferes with the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host and reducing viral replication drugbank.compatsnap.commims.comnih.govproteopedia.org. This action is critical because neuraminidase activity is essential for viral entry into uninfected cells, the release of newly formed virus particles, and the efficient spread of the infectious virus drugbank.compatsnap.commims.com. The enzyme also prevents self-aggregation of progeny viruses, ensuring efficient cell-to-cell spread drugbank.com.
Research findings demonstrate that this compound treatment can reduce viral shedding and infectivity drugbank.comvirginia.edu. Studies have shown that this compound significantly reduces the viral titer area under the curve and decreases the duration of viral shedding in infected individuals nih.govvirginia.edu. For example, in a study, this compound-treated subjects experienced a reduction in the duration of viral shedding from 107 hours (placebo) to 58 hours (combined treatment groups) virginia.edu.
A drug-disease model indicated that initiating this compound therapy earlier post-infection results in proportionally greater decreases in viral shedding duration nih.gov. Treatment initiated 0.5 day post-infection resulted in an approximate 5-day decrease in the duration of viral shedding, while initiation at 1, 2, or 3 days resulted in mean decreases of 3.5, 1.5, or 1 days, respectively nih.gov.
Table 2: Predicted Decrease in Viral Shedding Duration with this compound Therapy Initiation Time nih.gov
| Therapy Initiation Time Post-Infection | Predicted Decrease in Viral Shedding Duration (days) |
| 0.5 day | ~5.0 |
| 1 day | ~3.5 |
| 2 days | ~1.5 |
| 3 days | ~1.0 |
While this compound consistently reduces the duration of influenza symptoms, some studies have shown mixed results regarding its direct effect on the duration of viral shedding or the risk for household transmission, with some reporting no significant reduction in viral shedding duration in community settings based on real-time reverse-transcriptase polymerase chain reaction (PCR) data jwatch.org. However, other studies, based on viral culture, have indicated decreased duration of viral shedding with this compound jwatch.org.
Inhibition of Viral Particle Release from Host Cells
The core of this compound phosphate's antiviral mechanism lies in the inhibition of influenza virus neuraminidase (NA). Neuraminidase is a glycoprotein enzyme located on the surface of influenza virions, playing a vital role in the viral life cycle. drugbank.compatsnap.com This enzyme is essential for the release of newly formed viral particles from infected host cells. It achieves this by cleaving sialic acid residues, which act as receptors for the virus, on the surface of the infected cell. patsnap.comwikipedia.orgpatsnap.combiorxiv.org This cleavage is necessary for the newly synthesized virions to detach and spread to uninfected cells. drugbank.compatsnap.com
This compound carboxylate acts as a potent and selective competitive inhibitor of this viral neuraminidase enzyme. patsnap.comfda.govnih.govnih.gov It mimics the natural substrate of the neuraminidase enzyme, binding to its active site and preventing the enzyme from performing its crucial function. patsnap.comwikipedia.org By inhibiting neuraminidase, this compound carboxylate effectively prevents the budding and release of new virions from the infected host cells. drugbank.compatsnap.comwikipedia.orgpatsnap.com This inhibition leads to the aggregation of viral particles at the surface of the host cell, thereby halting the spread of the virus to new cells within the respiratory tract. patsnap.compatsnap.combiorxiv.org
Reduction of Viral Shedding and Infectivity
The inhibition of viral particle release by this compound carboxylate directly contributes to a significant reduction in viral shedding and, consequently, a decrease in infectivity. Viral shedding refers to the release of virus particles from an infected host, which is critical for onward transmission. By blocking the neuraminidase enzyme, this compound limits the quantity and duration of infectious virus particles released. drugbank.comnih.gov
In animal models, specifically in ferrets, this compound has been shown to be effective in reducing viral shedding in the upper respiratory tract when infected with wild-type influenza A viruses. plos.org While its efficacy against wild-type influenza B virus and influenza A or B viruses with increased IC50 levels was found to be lower, a correlation between IC50 values and this compound efficacy in reducing viral shedding was observed. plos.org
The following table summarizes findings on the impact of this compound treatment on viral shedding parameters in an influenza A clinical trial, as evidenced by median shedding curves:
| Parameter | Placebo (Median) | This compound Treatment (Median) | Reduction/Change | Source |
| Duration of Infection | 5 days | 3 days | 2 days | frontiersin.org |
| Overall Viral Shedding (AUC) | 4.2 | 2.9 | >10-fold reduction | frontiersin.org |
Pharmacokinetic and Pharmacodynamic Research Methodologies
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies illuminate the journey of oseltamivir (B103847) phosphate (B84403) through the body, from its entry to its elimination, and the processes that transform it into its active form.
This compound phosphate is readily absorbed from the gastrointestinal tract following oral administration nih.goveuropa.eu. It acts as a prodrug, meaning it is largely inactive until it is converted into its active form. This conversion occurs predominantly in the liver by esterases, yielding this compound carboxylate nih.govnews-medical.neteuropa.eudrugbank.com. At least 75% of an oral dose of this compound phosphate reaches the systemic circulation as the active metabolite, this compound carboxylate, indicating high absolute bioavailability, estimated to be around 80% nih.govnih.goveuropa.eusciresliterature.org. Plasma concentrations of this compound carboxylate typically become detectable within 30 minutes of dosing and reach near-maximal levels within 3 to 4 hours nih.govnih.gov. In contrast, the parent prodrug, this compound, shows a rapid decline in plasma concentrations with an apparent elimination half-life of 1 to 3 hours nih.govdrugbank.comsciresliterature.org. Exposure to the prodrug itself is minimal, less than 5% relative to the active metabolite europa.euwalshmedicalmedia.com. The absorption rate of this compound is not significantly affected by altered gastric pH, such as that induced by co-administration with cimetidine (B194882) or antacids nih.gov. The pharmacokinetics of this compound and this compound carboxylate exhibit dose-proportional linearity across a broad range of doses, up to 500 mg twice daily nih.govnih.govsciresliterature.org.
This compound carboxylate, the active metabolite, is widely distributed throughout the body nih.govnih.gov. Its mean volume of distribution at steady state is approximately 23 to 26 liters in humans, a volume comparable to extracellular body fluid nih.govnews-medical.neteuropa.eu. This suggests that the metabolite can effectively penetrate sites of influenza infection, reaching therapeutic concentrations in tissues such as the lung, trachea, nasal mucosa, sinuses, and middle ear nih.govnih.gov. Notably, concentrations in the lung have been reported to be as much as five times higher than corresponding plasma levels news-medical.net. The binding of this compound carboxylate to human plasma protein is negligible, approximately 3% news-medical.neteuropa.eu.
This compound carboxylate is primarily cleared by renal excretion nih.govnews-medical.netnih.govdrugbank.com. Its apparent elimination half-life typically ranges from 6 to 10 hours, allowing for twice-daily dosing nih.govnih.govdrugbank.comsciresliterature.org. The renal clearance of this compound carboxylate exceeds the glomerular filtration rate, indicating that renal tubular secretion, specifically via the anionic transport pathway, significantly contributes to its elimination nih.govnih.govdrugbank.comresearchgate.net. Studies have shown that co-administration with probenecid, a potent inhibitor of anionic tubular secretion, results in an approximate 2.5-fold increase in exposure to this compound carboxylate, confirming the role of tubular secretion in its clearance nih.gov.
The primary route of elimination for both this compound phosphate and this compound carboxylate is renal excretion nih.govnews-medical.netnih.govdrugbank.com. More than 90% of the absorbed dose is eliminated as this compound carboxylate in the urine drugbank.com. Small amounts, less than 20% of the oral dose of both compounds, are also eliminated in feces nih.govnews-medical.net. The renal clearance of this compound carboxylate is highly correlated with renal function; its clearance decreases linearly with declining creatinine (B1669602) clearance nih.goveuropa.euresearchgate.net. This inverse relationship highlights the importance of renal function in the elimination of the active metabolite.
Population Pharmacokinetic Modeling
Population pharmacokinetic modeling provides insights into the variability in drug disposition among individuals and aids in predicting exposure-response relationships across diverse patient groups.
The pharmacokinetics of this compound and this compound carboxylate are generally consistent across various patient populations, including adults of different sexes, ages, and weights, as well as different ethnic groups nih.gov. However, certain demographic and clinical conditions do influence exposure to the active metabolite:
Age: Younger children clear both the prodrug and its active metabolite faster than adults, leading to lower exposure for a given mg/kg dose nih.goveuropa.eufda.gov. The clearance of this compound carboxylate increases with increasing body weight and age, with exposure in children 13 years of age or older being similar to that in adults nih.gov. Conversely, exposure to the active metabolite at steady state is 25% to 35% higher in older individuals (aged 65 to 78 years) compared to adults under 65 years of age, primarily due to age-related declines in renal function nih.goveuropa.euresearchgate.net. Despite this, dosage adjustments are generally not required for the elderly unless there is evidence of moderate or severe renal impairment europa.eueuropa.eu.
Renal Impairment: Exposure to this compound carboxylate is inversely proportional to declining renal function europa.eu. In patients with renal impairment, metabolite clearance decreases linearly with creatinine clearance nih.govresearchgate.net. For instance, patients with end-stage renal disease undergoing hemodialysis exhibit markedly faster this compound carboxylate clearance during hemodialysis sessions (7.43 liters/min) compared to other times (0.19 liter/min) asm.org.
Hepatic Impairment: In vitro studies and clinical data suggest that hepatic impairment is not expected to significantly alter exposure to this compound or substantially decrease exposure to the active metabolite nih.goveuropa.eu.
An interactive data table summarizing the influence of demographics and clinical conditions on this compound carboxylate pharmacokinetics is presented below:
| Factor | Effect on this compound Carboxylate Clearance/Exposure (Relative to Healthy Adults) | Notes |
| Young Children | Faster clearance, lower exposure per mg/kg dose nih.goveuropa.eufda.gov | Clearance increases with age and body weight; exposure in children ≥13 years is similar to adults nih.gov. |
| Elderly (65-78 years) | 25-35% higher exposure at steady state nih.goveuropa.euresearchgate.net | Due to age-related decline in renal function; generally, no dosage adjustment needed unless severe renal impairment europa.eueuropa.eu. |
| Renal Impairment | Clearance decreases linearly with declining creatinine clearance nih.goveuropa.euresearchgate.net | Significant impact on exposure; clearance markedly faster during hemodialysis sessions asm.org. |
| Hepatic Impairment | Not significantly altered nih.goveuropa.eu | In vitro and clinical studies indicate no significant increase in prodrug exposure or decrease in active metabolite exposure nih.goveuropa.eu. |
| Obesity | Modest increase in clearance (approx. 10%) nih.gov | Not considered clinically significant in terms of overall this compound carboxylate exposure; dose adjustment generally not warranted nih.gov. |
| Ethnicity | No clinically relevant differences nih.gov | Pharmacokinetics were similar between Japanese and Caucasian subjects in a study nih.gov. |
Population pharmacokinetic modeling is instrumental in predicting exposure-response relationships for this compound carboxylate researchgate.netnih.govasm.org. Such models are used to understand the correlation between this compound carboxylate exposure and various efficacy endpoints, including the duration of viral shedding, time to resolution of symptoms, and viral load measures nih.govnih.govcapes.gov.br.
Studies have shown that increases in this compound carboxylate exposure correlate with improved outcomes, such as a faster time to the cessation of viral shedding and alleviation of composite symptom scores nih.govnih.govcapes.gov.br. A semi-parametric analysis indicated a pharmacokinetic-pharmacodynamic relationship where higher this compound carboxylate exposures led to a 0.5-day faster time to event for both viral shedding and symptom resolution nih.gov. The area under the concentration-time curve (AUC) has been identified as a key pharmacokinetic-pharmacodynamic index associated with efficacy nih.govasm.org. For instance, an upper AUC threshold of approximately 14,000 ng·h/ml was found to be similar across various efficacy endpoints in phase 2 inoculation studies nih.govcapes.gov.br.
Predictive models, including drug-disease models, have illustrated that doses higher than the conventional this compound dose may have limited additional impact on viral kinetics in certain patient groups, such as immunocompromised pediatric patients researchgate.net. These models can also simulate optimal treatment durations; for example, a 10-day treatment duration was favored over 3-5 days to limit potential viral rebound in immunocompromised adult patients researchgate.net. In vitro hollow-fiber infection models have further demonstrated a clear exposure-response relationship, where specific this compound carboxylate concentrations can achieve significant viral suppression, with higher concentrations leading to near-maximal inhibition asm.org.
Summary of Key Pharmacokinetic Parameters of this compound Carboxylate
| Parameter | Value / Description | Source Index |
| Absolute Bioavailability (from prodrug) | ~80% | nih.govnih.govsciresliterature.org |
| Time to Cmax (Tmax) | 3-4 hours | nih.govnih.gov |
| Elimination Half-life (t1/2) | 6-10 hours (typically 7.7 hours in healthy individuals) | nih.govnews-medical.netnih.govdrugbank.com |
| Volume of Distribution (Vd) | 23-26 liters (similar to extracellular fluid) | nih.govnews-medical.neteuropa.eu |
| Plasma Protein Binding | ~3% (negligible) | news-medical.neteuropa.eu |
| Primary Elimination Route | Renal excretion (glomerular filtration and tubular secretion) | nih.govnews-medical.netnih.govdrugbank.com |
| Effect of Probenecid | ~2.5-fold increase in OC exposure | nih.gov |
| PK Linearity | Linear and dose-proportional up to 500 mg BID | nih.govnih.govsciresliterature.org |
| Steady-State Attainment | Within 3 days of twice-daily administration | nih.govnih.govresearchgate.net |
Pharmacokinetic-Pharmacodynamic Relationship for this compound Carboxylate
| Endpoint | Key PK-PD Index | Relationship |
| Duration of Viral Shedding | AUC0-24/EC50 Ratio, AUC0-24 nih.govasm.org | Higher AUC0-24 correlates with reduced duration of viral shedding; semiparametric analysis showed 0.5-day faster cessation with higher exposures nih.govnih.govcapes.gov.br. Optimal effect may be achieved at an AUC0-24 threshold of ~14,000 ng·h/ml nih.govcapes.gov.br. |
| Time to Alleviation of Symptom Scores | AUC0-24 nih.govcapes.gov.br | Higher AUC0-24 correlates with faster symptom alleviation; semiparametric analysis showed 0.5-day faster alleviation with higher exposures nih.govnih.govcapes.gov.br. |
| Viral Load Measures | AUC0-24 nih.govcapes.gov.br | Higher AUC0-24 associated with greater reduction in viral titer and peak viral titer nih.govcapes.gov.br. In vitro models demonstrate dose-dependent viral suppression asm.org. |
| Viral Rebound Prevention | Duration of Treatment | Drug-disease models suggest prolonged treatment (e.g., 10 days) is more favorable than shorter durations (3-5 days) to limit potential viral rebound, especially in immunocompromised patients researchgate.net. |
Research on Antiviral Resistance and Surveillance
Mechanisms of Oseltamivir (B103847) Phosphate (B84403) Resistance Development
This compound phosphate resistance in influenza viruses primarily develops through specific genetic mutations, predominantly single amino acid substitutions, within the neuraminidase (NA) enzyme. wikipedia.org These mutations are typically located in the active site framework residues, which are crucial for the enzyme's function but are not directly involved in catalysis. wikidata.org The structural impact of these mutations is to reduce the affinity of this compound to the neuraminidase enzyme by preventing a necessary conformational change in the NA active site that facilitates this compound binding. mims.comnih.gov
Characterization of Neuraminidase Amino Acid Substitutions (e.g., H275Y)
The most frequently observed and characterized mutation conferring high-level this compound resistance in N1 influenza viruses is the H275Y (His274Tyr in N1 numbering) amino acid substitution. wikipedia.orgwikipedia.orgmims.com This mutation can lead to a significant reduction in susceptibility to this compound, with a 50% inhibitory concentration (IC50) often exceeding 1000 nM, indicating a high level of resistance. mims.com While H275Y confers strong resistance to this compound and moderate resistance to peramivir (B1663781), it generally does not alter the efficacy of zanamivir (B325). mims.com
Beyond H275Y, other neuraminidase mutations have been identified that impact this compound susceptibility, demonstrating subtype specificity:
In influenza A(H3N2) viruses, the E119V and R292K mutations are responsible for high-level this compound resistance. R292K, however, has only a minor impact on zanamivir and peramivir binding. mims.com
The N294S mutation (observed in both N1 and N2 subtypes) and I223V/L/R mutations (in N1) can also lead to reduced susceptibility to a lesser extent, with some affecting only this compound binding while others may reduce susceptibility to zanamivir and peramivir. mims.com
Recent surveillance (May 2023–February 2024) identified a novel combination of neuraminidase mutations, I223V + S247N, in influenza A(H1N1)pdm09 viruses across five continents, primarily Europe, which resulted in approximately 13-fold reduced inhibition by this compound.
For influenza B viruses, the D197N mutation has been shown to confer resistance to both this compound and zanamivir, while retaining sensitivity to peramivir.
While mutations in the hemagglutinin (HA) protein can also lead to this compound resistance, sometimes affecting zanamivir as well, their role in influencing drug sensitivity in clinical isolates is less clearly understood compared to neuraminidase mutations. mims.com
Fitness Costs and Compensatory Mutations in Resistant Strains
The emergence of antiviral resistance often comes with a fitness cost to the virus, impacting its ability to replicate efficiently and transmit. For example, the H275Y substitution in neuraminidase has been associated with decreased neuraminidase stability and surface expression, a lengthened eclipse phase, and a reduced viral burst size. wikipedia.orgwikidata.org These fitness costs initially hindered the widespread circulation of such resistant variants. wikidata.org
However, influenza viruses can acquire compensatory mutations that mitigate these fitness deficits. These secondary mutations can enhance viral fitness by increasing neuraminidase surface expression and enzymatic activity, thereby allowing resistant strains to propagate more effectively. wikipedia.orgwikidata.org The rapid global dissemination of this compound-resistant seasonal A(H1N1) viruses during the 2007-2008 season, despite the inherent fitness cost of the H275Y mutation, suggested that these resistant strains had achieved a fitness level comparable to or even greater than their susceptible counterparts, likely due to such compensatory changes or reassortment events. Research indicates that increasing the fitness cost significantly reduces the spread of resistant A(H1N1) strains, whereas it has less impact on the spread of A(H3N2) resistant strains.
Epidemiological Surveillance of Resistant Influenza Strains
Epidemiological surveillance of antiviral-resistant influenza strains is a critical component of public health preparedness and response. Organizations such as the World Health Organization (WHO), through its Global Influenza Surveillance and Response System (GISRS), and the European Centre for Disease Prevention and Control (ECDC), via The European Surveillance System (TESSy), actively collate data on antiviral resistance. This continuous monitoring aims to detect the early emergence of neuraminidase inhibitor (NAI) resistance, ensure optimal clinical advice for patient management, and maintain preparedness for potential outbreaks of resistant viral variants.
Global and Regional Incidence and Prevalence Studies of Resistance
Historically, prior to 2007, the incidence of this compound resistance was low, generally reported at less than 1% globally. However, during the 2007-2008 influenza season, this compound-resistant seasonal influenza A(H1N1) viruses, predominantly harboring the H275Y mutation, emerged in Europe and subsequently spread worldwide. wikipedia.org This resistant variant became widespread in the 2008-2009 season, with some regions reporting prevalence rates exceeding 90% (e.g., 99.4% in the US and 99.7% in South Korea for H1N1 isolates). wikipedia.org
The emergence of the 2009 pandemic H1N1 (H1N1pdm09) strain marked a shift, as this new strain was initially sensitive to NAIs and largely displaced the pre-2009 this compound-resistant H1N1 variants. Since the 2009 pandemic, this compound resistance among H1N1pdm09 viruses has been predominantly sporadic, often associated with the H275Y mutation, with global prevalence rates typically ranging between 0.5% and 1.9%. Nonetheless, localized clusters of this compound-resistant H1N1pdm09 with H275Y, sometimes occurring without prior this compound exposure, have been documented, for instance, in Australia (2011) and Japan (2013-2014).
Resistance in influenza A(H3N2) and influenza B viruses has generally remained infrequent. mims.com However, some studies have reported higher resistance rates in specific patient populations, such as up to 18% in Japanese children treated with this compound. More recently, surveillance data from May 2023 to February 2024 revealed a novel combination of neuraminidase mutations (I223V + S247N) in influenza A(H1N1)pdm09 viruses across five continents, predominantly Europe, exhibiting an approximate 13-fold reduction in inhibition by this compound.
The following table summarizes the global prevalence of this compound resistance for influenza A(H1N1) viruses across different periods:
| Period | Influenza A(H1N1) this compound Resistance Prevalence (Approximate) | Key Mutation(s) | Notes | Source(s) |
| Prior to 2007 | <1% | N/A | Generally low incidence. | |
| 2007-2008 Season | Varied, with global spread | H275Y | Emergence in Europe, rapid global spread. | |
| 2008-2009 Season | Up to 99.4% (US), 99.7% (South Korea) | H275Y | Became predominant in many regions. | wikipedia.org |
| Post-2009 Pandemic | 0.5%–1.9% (H1N1pdm09) | H275Y | H1N1pdm09 generally sensitive; resistance is sporadic, often associated with H275Y. Localized clusters observed. | |
| May 2023–February 2024 | Low frequency for H275Y, novel mutations emerging | I223V + S247N | A novel combination (I223V + S247N) detected in H1N1pdm09 viruses, primarily in Europe, showing ≈13-fold reduced inhibition by this compound. H275Y remained at low frequency. |
Genotypic and Phenotypic Characterization of Clinical Isolates
Characterization of clinical isolates for this compound resistance involves both genotypic and phenotypic analyses:
Genotypic Analysis: This method involves sequencing the viral genome, particularly the neuraminidase (NA) gene, to identify specific amino acid substitutions known to confer drug resistance. The H275Y mutation, for instance, is routinely identified through techniques like allelic discrimination PCR and Sanger sequencing. Genotypic analysis can reveal the presence of known resistance markers and new mutations.
Phenotypic Analysis: This approach assesses the functional impact of mutations on viral susceptibility to this compound in vitro. It typically involves neuraminidase inhibition assays, such as the NA-Star® assay or fluorometric neuraminidase inhibition assay, which are standard protocols provided by organizations like the WHO Collaborating Centres. These assays measure the 50% inhibitory concentration (IC50) of this compound against the isolated virus. Viruses are classified as displaying "reduced inhibition" if their IC50 is 10-100 times higher than that of a reference strain, and "highly reduced inhibition" if the IC50 is greater than 100 times higher. mims.com Phenotypic testing provides crucial data on the actual drug susceptibility profile, complementing genotypic findings.
The combination of genotypic and phenotypic characterization is vital for understanding the mechanisms of resistance and tracking their spread.
Impact of Resistance on Clinical Efficacy Research
The emergence of this compound resistance can significantly impact the clinical efficacy of the drug. High-level resistance, often mediated by mutations like H275Y, has been directly linked to a lack of observable clinical benefit from this compound treatment. mims.com Clinical efficacy research evaluates the real-life patient response to treatment with this compound in the presence of resistant strains.
While resistant viruses may not inherently cause more severe illness in immunocompetent individuals compared to susceptible strains, their presence means that this compound treatment may not effectively reduce viral load or alleviate symptoms. The most significant concerns regarding clinical efficacy arise in specific patient populations:
Immunocompromised Patients: These individuals are at a higher risk of developing resistance due to prolonged viral shedding and, in some cases, prolonged antiviral therapy. In such patients, resistant strains with multiple mutations can emerge, potentially leading to reduced susceptibility to other neuraminidase inhibitors like peramivir and zanamivir, and ultimately therapeutic failure.
Prophylaxis Regimens: Studies have shown that initiating this compound prophylaxis during the incubation period of influenza can dramatically increase the risk of resistance emergence. This highlights the importance of judicious use of antivirals and considering the timing of administration.
Ongoing vigilance through surveillance is paramount to detect new resistance patterns or widespread circulation of resistant viruses. This information is crucial for updating clinical treatment guidelines, informing public health strategies, and guiding the development of new antiviral compounds or combination therapies to ensure effective management of influenza infections.
Longitudinal Studies on Resistant Virus Persistence
Longitudinal studies have provided valuable insights into the persistence of this compound-resistant influenza viruses, particularly in vulnerable populations and under specific treatment conditions. Immunocompromised individuals are frequently observed to shed influenza virus for prolonged periods, sometimes for weeks to months, increasing the likelihood of antiviral resistance development plos.orgnih.govcdc.gov. For instance, among hospitalized immunocompromised patients infected with influenza A virus, a significant proportion (23%) showed prolonged virus persistence (longer than 2 weeks), with 31% of these cases harboring this compound-resistant viruses plos.org. In some instances, resistance emerges even after early de novo occurrence, as early as two days, under drug selection pressure mdpi.com.
The H275Y mutation in the neuraminidase (NA) gene is a well-known marker for high-level this compound resistance, particularly in influenza A(H1N1)pdm09 viruses cdc.gov. This mutation has been detected in immunocompromised patients, with resistant variants emerging within a week after starting this compound treatment in experimental ferret models plos.org. Studies have shown that this compound-resistant viruses with the H275Y mutation can persist without drug pressure in infected mallards, highlighting a potential for resistance establishment in natural hosts that could contribute to human-adapted strains researchgate.net. Furthermore, seasonal H1N1 viruses with the H275Y mutation emerged and spread globally, independent of this compound selection, demonstrating their ability to maintain replicative fitness and transmissibility nih.govmdpi.comoup.com.
Despite the potential for prolonged shedding and persistence, some studies suggest that this compound treatment may not significantly reduce the duration of viral shedding, even if it alleviates symptoms nih.gov. A population drug-disease model predicted that a standard 75 mg this compound regimen initiated two days post-infection would decrease viral shedding duration by 1.5 days compared to placebo. Earlier initiation (0.5 or 1 day post-infection) could result in more significant decreases (5 and 3.5 days, respectively) asm.org. However, surveillance data indicate that the incidence of neuraminidase inhibitor (NAI) resistance in circulating influenza A/H1N1pdm09 viruses has remained generally low (<3%) mdpi.com.
Table 1: Viral Shedding Duration in Relation to this compound Treatment
| Treatment Initiation Time (Days Post-infection) | Predicted Decrease in Viral Shedding Duration (Days) asm.org |
| No treatment (baseline shedding duration ~6.5 days) | 0 |
| 2 | 1.5 |
| 1 | 3.5 |
| 0.5 | 5 |
Correlation Between Resistance Mutations and Disease Outcomes
The correlation between specific this compound resistance mutations and disease outcomes has been a significant area of investigation. The H275Y mutation, conferring high-level resistance to this compound, can also reduce susceptibility to peramivir, while zanamivir and laninamivir (B1674463) typically remain unaffected mdpi.comcdc.gov. Despite this, the clinical implications of infection with H275Y-carrying viruses have been largely unknown cdc.gov. While some earlier H275Y mutants showed reduced "viral fitness," later H1N1 strains with this mutation were readily transmissible and caused severe outbreaks and high mortality similar to drug-susceptible strains mdpi.com.
In cases of influenza A(H7N9) virus infection, the emergence of this compound resistance, particularly with the R292K mutation, has been associated with poor clinical outcomes. This mutation conferred highly reduced inhibition by this compound, and its appearance was temporally linked to a rebound in viral load and clinical deterioration in some patients jwatch.orgnih.govcdc.gov. Similarly, the E119V and I222K mutations in influenza A(H7N9) also reduced this compound inhibition, and in ferret models, treatment with this compound failed to significantly inhibit the replication of R292K or E119V viruses nih.gov.
Studies on immunocompromised patients have shown that the emergence of this compound resistance can lead to therapeutic failure, with combinations of mutations sometimes resulting in reduced susceptibility to multiple NAIs mdpi.com. In a study of immunocompromised patients, 8 of 12 patients with serial samples showed prolonged viral replication (≥14 days) despite antiviral treatment, suggesting that prolonged shedding is common and can lead to resistance development nih.gov. However, some research suggests that there is no clear evidence that being infected with a resistant strain is consistently associated with a worse clinical outcome nih.gov.
For influenza B viruses, specific mutations like I221T have shown reduced sensitivity to this compound oup.com. While not all reduced-susceptibility viruses are considered "resistant" due to insufficient clinical data, the impact of such mutations on treatment effectiveness remains a concern cdc.gov.
Table 2: Key this compound Resistance Mutations and Their Characteristics
| Mutation (NA Residue) | Associated Influenza Virus Type/Subtype | Impact on this compound Susceptibility | Impact on Other NAIs (e.g., Zanamivir) | Clinical Correlates | Source |
| H275Y (N1 numbering) | A/H1N1, A/H1N1pdm09 | High-level resistance (hundreds of folds) | Not significantly affected | Emergence during therapy (immunocompromised), community transmission, prolonged viral shedding, may not directly worsen outcomes (fitness restored) | cdc.govmdpi.comcdc.govnih.govmdpi.comcdc.gov |
| R292K (N2 numbering) | A/H3N2, A/H7N9 | High-level resistance | Reduced susceptibility (H3N2), unaffected (H7N9) | Therapeutic failure, rebound viral load, poor clinical outcome (H7N9) | mdpi.comnih.govjwatch.orgnih.govcdc.gov |
| E119V (N2 numbering) | A/H3N2, A/H7N9 | Reduced resistance | Reduced susceptibility (H3N2), unaffected (H7N9) | Therapeutic failure, may not be effectively inhibited by this compound in ferrets (H7N9) | mdpi.comnih.govoup.com |
| I223V (H1N1pdm09) | A/H1N1pdm09 | Reduced susceptibility (6-fold) | Reduced susceptibility (2-fold) | Less fit than H275Y, but can dominate wild-type under this compound pressure | nih.gov |
| I221T (Influenza B) | Influenza B | Reduced sensitivity | Sensitive | Associated with prolonged time to illness resolution in some cases | oup.com |
| I222K (H7N9) | A/H7N9 | Reduced inhibition (32-fold) | Not specified | Small reduction of viral titers with this compound treatment in ferrets | nih.gov |
Chemical Synthesis and Process Research of Oseltamivir Phosphate
Strategic Approaches to Oseltamivir (B103847) Phosphate (B84403) Synthesis
The diverse synthetic strategies for this compound phosphate are broadly categorized by their primary starting materials and the fundamental chemical approaches used to construct the cyclohexene (B86901) ring system and establish its crucial chiral centers.
Shikimic Acid-Based Synthetic Routes and Derivatives
The most established commercial production of this compound phosphate predominantly utilizes (-)-shikimic acid as a chiral precursor. This strategy was initially developed by Gilead Sciences and subsequently refined by Hoffmann-La Roche wikipedia.orgwikipedia.orgguidechem.comnih.govnih.govnih.govnih.gov. Shikimic acid is a natural product obtained from sources such as Chinese star anise or via fermentation processes employing genetically engineered E. coli wikipedia.orgwikipedia.orgguidechem.comnih.govnih.govmpg.de. This starting material is advantageous as it inherently possesses the desired carbon-carbon double bond and chiral framework, simplifying the introduction of the correct stereochemistry into the final product uni.luguidechem.comnih.gov.
A summary of representative shikimic acid-based synthesis findings is presented in Table 1.
Table 1: Representative Shikimic Acid-Based Synthetic Routes to this compound Phosphate
| Route/Group | Starting Material | Key Intermediate/Transformation | Overall Yield | Number of Steps | Azide (B81097) Chemistry Employed | Citation |
| Roche (Industrial) | (-)-Shikimic Acid | Epoxide building block, azide transformations | - | - | Yes | wikipedia.orgnih.govguidechem.comnih.gov |
| Shi group (Optimized) | (-)-Shikimic Acid | Regio-/stereoselective nucleophilic replacement of OMs by N3 | 47% | 8 | Yes | nih.govnih.gov |
| Shi group (Improved) | (-)-Shikimic Acid | 3,4-cyclic sulfite (B76179) intermediate | 55% | 11 | Yes | nih.gov |
| Watts group (Continuous Flow) | Ethyl Shikimate | Flow chemistry for azide handling | 58% | 8 | Yes (handled in situ) | guidechem.comnih.gov |
De Novo Enantioselective Synthesis Methods
The limitations associated with the supply and cost of natural shikimic acid, coupled with safety concerns regarding azide chemistry, have spurred significant research into de novo enantioselective syntheses. These methods aim to construct the chiral centers from readily available achiral starting materials, often employing asymmetric catalysis for precise stereochemical control wikipedia.orgwikipedia.orgnih.govuni.luguidechem.com.
E.J. Corey's group developed a notable alternative route that circumvents the need for shikimic acid, commencing from 1,3-butadiene (B125203) and acrylic acid wikipedia.orgnih.govalfa-chemistry.com. This approach leverages an asymmetric Diels-Alder reaction, catalyzed by a chiral oxazaborolidinium catalyst, to form a chiral cyclohexene intermediate wikipedia.orgnih.gov. Subsequent transformations involve key steps like iodolactamization and N-acyl aziridine (B145994) ring opening wikipedia.orgnih.gov. Fukuyama and coworkers have also reported procedures incorporating Diels-Alder reactions, with some routes designed to avoid the use of azide chemistry nih.govguidechem.com.
Hayashi et al. developed an efficient and low-cost synthetic route to (-)-oseltamivir, specifically designed for large-scale production, featuring three "one-pot" operations wikipedia.orgnih.gov. This innovative strategy significantly minimized purification steps and waste, starting from a nitro-olefin and incorporating an organocatalytic conjugate addition as a key step wikipedia.orgnih.govnih.gov.
Research findings for de novo enantioselective syntheses are summarized in Table 2.
Table 2: Key De Novo Enantioselective Synthetic Methods for this compound Phosphate
| Route/Group | Starting Materials | Key Reactions/Methodology | Overall Yield | Number of Steps | Azide Chemistry | Citation |
| Corey Synthesis | 1,3-Butadiene, Acrylic Acid | Asymmetric Diels-Alder, Iodolactamization | - | - | Potentially avoided | wikipedia.orgnih.govalfa-chemistry.com |
| Shibasaki Synthesis | meso-Aziridines | Asymmetric ring opening (with TMSN3) | - | - | Yes (in some early routes) | nih.govalfa-chemistry.comnih.govsigmaaldrich.com |
| Hayashi Synthesis | α-alkoxyaldehyde, Nitro-olefin | Organocatalytic conjugate addition, "One-pot" operations | High Yielding (concise) | Concise (e.g., 3 one-pot ops) | Potentially avoided | wikipedia.orgnih.govuni.lunih.gov |
| Iron-Catalyzed | Achiral Olefin | Stereoselective olefin diazidation | Gram-scale, efficient | - | - | nih.gov |
Alternative Starting Materials and Their Synthetic Utility
The continuous search for more accessible and cost-effective raw materials has led to significant exploration of synthetic pathways for this compound beyond the reliance on shikimic acid. These alternative starting materials often enable different retrosynthetic disconnections and open avenues for novel synthetic strategies.
L-glutamic acid γ-ester has been investigated as a chiral source, employing a chiral pool strategy to establish the required stereochemistry wikipedia.orgwikipedia.orgfishersci.ca. This approach effectively leverages the intrinsic chirality of L-glutamic acid, which is both an inexpensive and abundant natural amino acid wikipedia.org.
Other sugar-derived compounds have also been explored as potential starting materials. For instance, D-mannitol has been utilized, with the cyclohexene ring being constructed through a Horner-Wadsworth-Emmons reaction wikidata.org. Similarly, D-xylose, D-ribose, and D-glucose, being inexpensive and abundant sugars, have been investigated for their synthetic utility in this compound production nih.gov.
Additionally, routes involving Diels-Alder reactions have explored starting materials such as furan (B31954) and ethyl acrylate (B77674) wikipedia.org. Some sophisticated strategies have even considered starting from isophthalic acid, followed by catalytic hydrogenation and enzymatic desymmetrization to form the cyclohexene core wikipedia.org. Approaches starting from nitroalkenes via Curtius rearrangement or from D-glucal by Claisen rearrangement have also been reported, showcasing the breadth of research into alternative starting materials wikidata.org.
Table 3: Alternative Starting Materials and Their Synthetic Utility for this compound Phosphate
| Alternative Starting Material | Key Features/Reactions | Citation |
| L-Glutamic Acid γ-ester | Chiral pool strategy, leveraging inherent chirality | wikipedia.orgwikipedia.orgfishersci.ca |
| D-Mannitol | Cyclohexene ring formation via Horner-Wadsworth-Emmons reaction | wikidata.org |
| D-Xylose, D-Ribose, D-Glucose | Abundant sugar derivatives, various synthetic strategies | nih.gov |
| 1,3-Butadiene, Acrylic Acid | Asymmetric Diels-Alder reaction (e.g., Corey's route) | wikipedia.orgnih.govalfa-chemistry.com |
| Furan, Ethyl Acrylate | Diels-Alder routes for cyclohexene formation | wikipedia.org |
| Isophthalic Acid | Catalytic hydrogenation, enzymatic desymmetrization for carbocycle | wikipedia.org |
| Nitroalkenes | Curtius rearrangement for amino group introduction | wikidata.org |
| D-Glucal | Claisen rearrangement in ring construction | wikidata.org |
Process Optimization and Scale-Up Research
Investigations into Azide-Free Conversion Pathways
The inclusion of potentially hazardous azide reagents and intermediates, such as sodium azide (NaN3), in several critical steps of this compound synthesis has been a major concern for industrial production due to inherent safety risks and complex handling requirements wikipedia.orgwikipedia.orgnih.govuni.luguidechem.comnih.govfishersci.ca. Consequently, extensive research has been dedicated to developing and implementing azide-free conversion pathways to mitigate these risks.
Roche, for example, reported an azide-free transformation of its key epoxide intermediate to this compound, employing alternative nitrogen nucleophiles such as allyl amine or tert-butylamine (B42293) instead of traditional azide chemistry wikipedia.orgguidechem.comnih.govnih.govsigmaaldrich.com. These azide-free routes are specifically designed to introduce the two amino groups onto the cyclohexene ring system using safer alternatives that maintain compatibility with the molecule's existing functional groups and its propensity for aromatization guidechem.com.
Stereochemical Control and Purity Assurance in Synthesis
The synthesis of this compound phosphate presents a significant challenge due to the presence of three contiguous stereogenic centers within its cyclohexene ring structure. The desired isomer is only one of eight possible stereoisomers, making precise stereochemical control and stringent purity assurance paramount for its pharmacological activity fishersci.nlfishersci.ienih.gov. Various synthetic strategies have been developed to achieve the high enantiopurity required for this antiviral drug.
Strategies for Stereochemical Control
Control over stereochemistry in this compound phosphate synthesis is achieved through several key approaches:
Chiral Pool Approach: Many synthetic routes leverage naturally occurring chiral starting materials to establish the initial stereochemical framework. (-)-Shikimic acid, a natural product readily available from sources like Chinese star anise, is a frequently employed precursor. This approach inherently introduces some of the required stereochemistry, reducing the complexity of subsequent chiral inductions fishersci.nlnih.govwikipedia.orgalfa-chemistry.comuni.luwikipedia.orgfishersci.ca. Another chiral source explored is L-glutamic acid, which has been utilized in formal total syntheses to install the correct stereochemistry, with one strategy achieving "perfect enantiocontrol" wikipedia.org.
Asymmetric Catalysis: Advances in asymmetric catalysis have provided efficient methods for controlling stereochemistry during bond formation. An iron-catalyzed stereoselective olefin diazidation, for instance, has been developed to effectively install the crucial trans-diamino moiety of this compound. Preliminary studies on this method indicated that both the iron catalyst and the complex substrate cooperatively modulate the stereoselectivity of the diazidation reaction nih.govfishersci.co.uk. Additionally, copper-catalyzed asymmetric three-component reactions have been investigated as a means to achieve enantioselective synthesis wikipedia.org.
Enzymatic Desymmetrization: Enzymatic reactions offer a highly selective route for resolving racemic mixtures or desymmetrizing prochiral compounds. In one notable synthesis from Roche, a highly efficient desymmetrization step using pig liver esterase was instrumental in yielding the desired product with excellent enantiomeric excess americanelements.com.
Highly Regio- and Stereoselective Reactions: Critical steps within various synthetic pathways rely on reactions that exhibit high selectivity for both position and stereochemistry. The nucleophilic replacement of mesylate (OMs) groups by azide (N3) has been optimized for high regioselectivity and stereoselectivity in multiple synthetic routes, specifically in the third and seventh steps of some shikimic acid-based syntheses nih.govuni.luwikipedia.org. The formation of aziridine intermediates, followed by stereoselective ring-opening reactions, is another common strategy to establish specific stereocenters fishersci.nlfishersci.ca.
Purity Assurance Methods
Maintaining high purity and enantiomeric integrity throughout the multi-step synthesis of this compound phosphate is crucial for its efficacy and safety. Rigorous analytical and purification techniques are employed:
Chromatographic Techniques: Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying enantiomeric impurities. This technique utilizes chiral stationary phases, such as cellulose (B213188) tris (3,5-dichlorophenylcarbamate), to separate the desired enantiomer from its undesirable counterparts. Conditions for chiral HPLC, including mobile phase composition (e.g., n-hexane, methanol, isopropyl alcohol, and diethylamine (B46881) in specific ratios), are meticulously optimized to ensure effective separation and accurate quantification of impurities fishersci.ie.
Crystallization and Separation: Recrystallization is frequently employed as a purification step to enhance the purity and enantiomeric excess of intermediates and the final product. For example, specific diazide intermediates in the synthesis can be readily separated from their diastereomers through recrystallization or flash-column chromatography nih.gov. The final this compound phosphate product can be obtained in high purity, with reported values up to 99.7% fishersci.nl.
Process Optimization and Analytical Validation: Process research and development efforts are continuously focused on optimizing reaction conditions to minimize the formation of impurities and undesirable stereoisomers. Techniques like Differential Scanning Calorimetry (DSC) and Drop Weight Test (DWT) are utilized for process safety assessment, which indirectly contributes to purity assurance by ensuring the feasibility of large-scale, controlled reactions nih.govnih.govfishersci.co.uk. X-ray crystallographic analysis is also used to unequivocally confirm the stereochemical structure of key intermediates, providing definitive proof of the desired stereochemistry nih.govalfa-chemistry.comfishersci.ca.
Preclinical Research and Development Studies
In Vitro Antiviral Activity Assessments
The preclinical evaluation of oseltamivir (B103847) phosphate (B84403) begins with in vitro studies to determine its antiviral efficacy. These assessments are crucial for establishing the compound's potential as an influenza treatment.
The antiviral activity of this compound is primarily assessed using cell culture models. Madin-Darby canine kidney (MDCK) cells are a standard and widely used cell line for these assays because of their susceptibility to influenza virus infection. frontierspartnerships.orgnih.gov Other cell types, such as human respiratory epithelial cells like A549 (lung carcinoma epithelial cells) and primary normal human bronchial epithelial (NHBE) cells, are also utilized as they represent physiologically relevant models of influenza infection in humans. nih.govmdpi.com
In these models, cell monolayers are infected with various strains of influenza A and B viruses. The efficacy of this compound's active metabolite, this compound carboxylate, is then evaluated by its ability to inhibit viral replication. fda.gov This is often measured through plaque reduction assays, where a decrease in the number of viral plaques indicates antiviral activity. nih.gov Other methods include cell viability assays (e.g., using MTT staining) to assess the protective effect of the drug on infected cells and hemagglutination assays to measure the reduction in viral titer. frontierspartnerships.org Studies have demonstrated that this compound effectively inhibits the replication of a broad range of influenza A and B virus strains in these cell culture systems. nih.govjmicrobiol.or.kr
A key aspect of in vitro assessment is determining the concentration-response profile of this compound, specifically its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of viral activity in cell culture. frontierspartnerships.org This metric is a critical indicator of the drug's potency.
The IC50 values for this compound carboxylate are determined against various influenza virus strains using methods like plaque reduction assays or neuraminidase inhibition assays. nih.govfda.gov These values can vary depending on the influenza virus type and subtype, as well as the specific assay used. fda.gov For instance, the median IC50 values of this compound against clinical isolates of influenza A/H1N1, influenza A/H3N2, and influenza B have been reported to be 2.5 nM, 0.96 nM, and 60 nM, respectively, in a neuraminidase inhibition assay. fda.gov Other studies have reported IC50 values for this compound carboxylate against influenza A and B viruses to be in the nanomolar range, confirming its high potency. biorxiv.org
It's important to note that higher IC50 values have been observed for some influenza B strains. europa.eu Furthermore, the development of resistance can significantly increase the IC50 value. For example, an this compound-resistant influenza A virus with the H275Y mutation in neuraminidase showed a higher IC50 compared to the wild-type virus. mdpi.com
Table 1: Illustrative IC50 Values of this compound Carboxylate Against Various Influenza Viruses
| Influenza Virus Strain | Assay Method | IC50 Value (nM) |
|---|---|---|
| Influenza A/N9 (Wild-Type) | Plaque Reduction Assay | 5 |
| Influenza A/H1N1 (Clinical Isolates) | Neuraminidase Inhibition Assay | 2.5 |
| Influenza A/H3N2 (Clinical Isolates) | Neuraminidase Inhibition Assay | 0.96 |
| Influenza B (Clinical Isolates) | Neuraminidase Inhibition Assay | 60 |
| Influenza B | Published Studies | Median up to 8.5 |
This table presents a summary of IC50 values from various sources to illustrate the range of this compound's potency. Actual values can vary based on specific viral strains and laboratory methods.
In Vivo Efficacy Models
Following promising in vitro results, the efficacy of this compound phosphate is evaluated in living organisms through in vivo studies. These models are essential for understanding the drug's performance in a complex biological system.
Mice and ferrets are the most common animal models used to study the in vivo efficacy of this compound against influenza infection. frontierspartnerships.orgjmicrobiol.or.krmdpi.com Ferrets are considered a particularly suitable model because they can be infected with human influenza viruses without prior adaptation, and they exhibit human-like clinical symptoms of influenza. frontiersin.org Mice are also widely used, and their models have been instrumental in demonstrating the antiviral effects of this compound, including enhanced survival and decreased viral load in the lungs. mdpi.com
In these models, animals are experimentally infected with various influenza virus strains, including highly pathogenic avian influenza (HPAI) like H5N1. mdpi.comnih.gov The efficacy of this compound is then assessed by administering the drug and observing its effects on the course of the infection. nih.gov Macaques have also been used, particularly for studying highly pathogenic viruses like the reconstructed 1918 influenza virus, providing valuable data in a non-human primate model. asm.org
In vivo studies focus on key endpoints to determine the effectiveness of this compound, primarily viral load reduction, morbidity, and mortality. nih.govjmicrobiol.or.kr
Viral Load Reduction: this compound treatment has been shown to significantly reduce viral titers in the respiratory tracts of infected animals. mdpi.comoup.comresearchgate.net For example, in ferrets infected with H5N1, this compound treatment led to a reduction in nasal virus shedding. nih.gov Similarly, studies in mice have demonstrated a decrease in lung viral loads following this compound administration. mdpi.comresearchgate.net
Morbidity and Mortality: A critical measure of efficacy is the ability of this compound to reduce the severity of illness (morbidity) and prevent death (mortality). In ferret models of H5N1 infection, prophylactic this compound treatment has been shown to mitigate weight loss and fever, and prevent mortality. mdpi.comoup.com Studies in mice have also consistently shown that this compound treatment enhances survival rates after lethal challenges with various influenza virus strains. jmicrobiol.or.krasm.org For instance, this compound was effective in reducing morbidity and mortality in macaques infected with the 1918 influenza virus. asm.org
Table 2: Summary of this compound Efficacy in Animal Models
| Animal Model | Influenza Virus Strain(s) | Key Findings |
|---|---|---|
| Ferrets | H5N1 | Reduced nasal virus shedding, mitigated weight loss and fever, prevented mortality. mdpi.comnih.govoup.com |
| Mice | H5N1, H9N2, A/Puerto Rico/8/34 | Enhanced survival, decreased lung viral load, alleviated infection-mediated weight loss. jmicrobiol.or.krmdpi.comasm.org |
| Macaques | 1918 H1N1 | Prevented severe disease, reduced morbidity and mortality. asm.org |
This table summarizes key findings from in vivo studies, demonstrating the consistent efficacy of this compound across different animal models and influenza strains.
Toxicological Research Methodologies
The preclinical safety assessment of this compound phosphate involves a range of toxicological studies to identify potential adverse effects. These studies are conducted in various animal species, including rats and dogs, to evaluate the drug's safety profile before it can be tested in humans. fda.govfda.gov
Toxicological research methodologies for this compound have included:
Single and Repeated Dose Toxicity Studies: These studies assess the effects of acute and chronic administration of the drug. For example, a 14-day oral toxicity study was conducted in rats. fda.gov
Pharmacokinetic and Toxicokinetic Analyses: These analyses determine the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites, and how these factors relate to toxicological findings. fda.gov
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital organ systems, such as the cardiovascular and respiratory systems. fda.gov For instance, studies in dogs have evaluated the hemodynamic and respiratory effects of intravenous this compound. fda.gov
In Vivo Toxicological Examinations: In some developmental studies, such as for a dry powder inhaler formulation of this compound phosphate, in-vivo toxicological examinations were performed and showed no signs of inflammation, indicating the safety of the developed formulation. researchgate.netnih.govbenthamscience.com
These comprehensive toxicological evaluations are crucial for establishing a preliminary safety profile for this compound phosphate.
Acute, Subacute, and Chronic Toxicity Assessments
Preclinical toxicology studies are fundamental in characterizing the safety profile of a new chemical entity. For this compound phosphate, a series of assessments were conducted in various animal models to determine its potential toxicity following acute (single dose), subacute (short-term repeated dose), and chronic (long-term repeated dose) exposure. These studies help identify target organs for toxicity and establish no-observed-adverse-effect levels (NOAELs).
Acute Toxicity Assessments
Acute toxicity studies evaluate the effects of a single, high dose of a substance. For this compound phosphate, these studies revealed age-dependent toxicity, particularly in juvenile animals.
Detailed Research Findings: In adult rats, a single oral dose of this compound phosphate up to 2500 mg/kg did not result in any toxicity. fda.gov However, juvenile rats were found to be significantly more sensitive. A single oral administration of ≥657 mg/kg of this compound resulted in toxicity, including mortality, in 7-day-old juvenile rats. fda.gov A dose-finding study further detailed this effect, showing that 18 out of 24 seven-day-old rats treated with a single dose of 761 mg/kg died within seven hours. nih.gov Histological examination of the deceased rats revealed lung edema in nine of the cases. nih.gov In the same study, no deaths were observed in the 114 mg/kg dose group or lower. nih.gov The significant difference in tolerance between adult and juvenile rats may be partly due to differences in exposure to the parent compound in the brain, as 7-day-old rats have lower plasma esterase activity, reduced renal clearance, and a more permeable blood-brain barrier. fda.gov
In mice, the no-observable-adverse-effects level (NOAEL) for a single intravenous dose was established at 38 mg/kg. nih.gov At a higher intravenous dose of 190 mg/kg, surviving mice exhibited signs of central nervous system effects, such as abnormal gait and shallow respiration. nih.gov
| Species | Age | Route of Administration | Dose | Observed Effects | Source |
|---|---|---|---|---|---|
| Rat | 7 days old | Oral | ≥657 mg/kg | Toxicity, including death. | fda.gov |
| Rat | 7 days old | Oral | 761 mg/kg | Mortality in 75% of animals; lung edema observed. | nih.gov |
| Rat | 7 days old | Oral | ≤114 mg/kg | No deaths observed. | nih.gov |
| Rat | Adult | Oral | 2500 mg/kg | No toxicity produced. | fda.gov |
| Mouse | Not Specified | Intravenous | 38 mg/kg | No Observable Adverse Effect Level (NOAEL). | nih.gov |
| Mouse | Not Specified | Intravenous | 190 mg/kg | Abnormal gait, shallow respiration, seizure. | nih.gov |
Subacute Toxicity Assessments
Subacute studies involve repeated dosing over a shorter period to assess cumulative toxicity. These studies on this compound phosphate have identified the kidney and nervous system as potential targets of toxicity in some animal models.
Detailed Research Findings: In a 14-day study in rats, repeated dosing showed no significant toxicological findings. oup.com Similarly, repeated intravenous administration of this compound at doses up to 50 mg/kg for 14 days in marmosets did not reveal any treatment-related toxicity. asm.org In developing juvenile rats (7 to 21 days old), no toxicity was seen after repeated administration of this compound at doses up to 500 mg/kg. fda.gov
However, a study in male albino rats involving repeated oral dosing of this compound at 1 mg/kg body weight for six weeks resulted in deleterious effects on kidney function. scirp.org This was evidenced by a significant increase in serum creatinine (B1669602) levels compared to control groups. scirp.org Histopathological examination of the kidneys in the treated rats revealed atrophy of glomerular tufts, dilation of the Bowman's space, deposition of hyaline droplets in renal tubules, and necrosis of the epithelial cells lining the tubules. scirp.org The study suggested that these nephrotoxic effects were time-dependent. scirp.org
A study in lactating mice given oral doses of 1 mg/kg and 5 mg/kg of this compound phosphate demonstrated neurotoxic effects in their pups, which were exposed to the drug through their mother's milk. uobaghdad.edu.iq The pups displayed symptoms such as weakness, convulsions, and incoordination. uobaghdad.edu.iq Histopathological analysis showed extensive lesions in the brain, as well as in the liver, kidney, stomach, and small intestine of the pups, with the severity being dose-dependent. uobaghdad.edu.iq
| Species | Duration | Route of Administration | Dose | Observed Effects | Source |
|---|---|---|---|---|---|
| Rat (juvenile, 7-21 days old) | Repeated | Oral | Up to 500 mg/kg | No toxicity observed. | fda.gov |
| Rat | 14 days | Not Specified | Not Specified | No significant findings. | oup.com |
| Rat (male) | 6 weeks | Oral | 1 mg/kg | Nephrotoxicity: increased serum creatinine, glomerular atrophy, tubular necrosis. | scirp.org |
| Marmoset | 14 days | Intravenous | Up to 50 mg/kg | No treatment-related toxicological findings. | asm.org |
| Mouse (nursing pups via milk) | Lactation Period | Oral (to dams) | 1 mg/kg and 5 mg/kg | Neurotoxic symptoms (convulsions, weakness); lesions in brain, liver, kidney. | uobaghdad.edu.iq |
Chronic Toxicity Assessments
Chronic toxicity studies, including carcinogenicity bioassays, assess the effects of long-term exposure to a compound. For this compound phosphate, long-term studies did not indicate a carcinogenic potential.
| Species | Duration | Route of Administration | Dose | Observed Effects | Source |
|---|---|---|---|---|---|
| Mouse | 2 years | Oral | Up to 400 mg/kg/day | No statistically significant increase in tumors. | fda.govndmctsgh.edu.twvgregion.se |
| Rat | 2 years | Oral | Up to 500 mg/kg/day | No statistically significant increase in tumors. | fda.govndmctsgh.edu.twvgregion.se |
Clinical Research Methodologies and Efficacy Outcomes
Clinical Trial Design and Methodology
The efficacy of oseltamivir (B103847) phosphate (B84403) has been primarily evaluated through randomized, placebo-controlled, double-blind clinical trials, which are considered the gold standard for assessing therapeutic interventions. mednexus.orgnih.gov
Randomized, Placebo-Controlled, Double-Blind Study Designs
A significant body of evidence for this compound phosphate's efficacy comes from multicenter, randomized, double-blind, placebo-controlled trials. mednexus.orgnih.gov In these studies, participants are randomly assigned to receive either this compound phosphate or a placebo, and neither the participants nor the investigators know who is receiving the active drug. mednexus.orgclinicaltrials.gov This design minimizes bias and allows for a direct comparison of the effects of the drug against a placebo. For instance, a multicenter trial in China enrolled 478 adults with febrile respiratory illness, who were randomized to receive either this compound phosphate or a placebo for five days. mednexus.orgnih.gov Similarly, trials in the U.S. and other countries have followed this methodology to assess the treatment of acute uncomplicated influenza in adults. vgregion.se
The primary goal of these studies is often to evaluate the efficacy and safety of the drug in treating naturally acquired influenza infections. mednexus.orgnih.gov The use of identical-looking capsules for both the active drug and the placebo ensures that the blinding is maintained throughout the study. mednexus.orgnih.gov
Patient Cohort Selection and Stratification in Research
The selection and stratification of patient cohorts are critical aspects of clinical trials for this compound phosphate to ensure that the results are applicable to relevant populations. Trials have included a range of participants, from otherwise healthy adults to high-risk populations.
Inclusion and Exclusion Criteria:
Adults: Typically, studies enroll adults (e.g., 18 to 65 years old) with confirmed or suspected influenza. mednexus.orgnih.gov Key inclusion criteria often include the presence of fever (e.g., ≥ 37.8°C or ≥ 100°F) accompanied by at least one respiratory symptom (like cough or sore throat) and at least one systemic symptom (such as myalgia or headache). mednexus.orgnih.govvgregion.se Treatment initiation is usually required within a specific timeframe, such as 36 or 48 hours of symptom onset. mednexus.orgnih.govvgregion.se
Pediatric Patients: Studies in children have also been conducted. One trial included children aged 1 to 12 years with fever and at least one respiratory symptom. medsafe.govt.nz Another set of trials focused on the safety and pharmacokinetics in infants less than one year of age. vgregion.se
High-Risk and Immunocompromised Patients: Specific trials have been designed for populations at higher risk for complications, such as the elderly or those with chronic conditions like cardiac or respiratory disease. nih.gov Transplant recipients, representing an immunocompromised group, have also been a focus of research, with trials evaluating different dosing regimens. clinicaltrials.gov
Stratification: To ensure a balanced comparison between treatment and placebo groups, participants are often stratified based on various factors. In a trial involving transplant recipients, subjects were stratified by age, type of transplant, time since symptom onset, and vaccination status. clinicaltrials.gov This process helps to account for potential confounding variables that could influence the study outcomes.
Efficacy Endpoints and Evaluation Methods
The evaluation of this compound phosphate's efficacy in clinical trials relies on a set of well-defined endpoints and measurement methodologies. These are designed to capture both the virological and clinical impact of the treatment.
Viral Clearance Measurement Methodologies
A key measure of an antiviral drug's effectiveness is its ability to reduce the amount of virus in the body. In this compound phosphate trials, this is primarily assessed through viral shedding.
Specimen Collection: Nasal and throat swabs are collected from participants at specified time points throughout the study. clinicaltrials.govfda.gov
Viral Detection and Quantification: These swabs are then analyzed using methods like reverse transcription-polymerase chain reaction (RT-PCR) and viral culture to detect and quantify the influenza virus. clinicaltrials.govfda.gov Studies have shown that this compound administration can reduce both the quantity and duration of viral shedding compared to placebo. nih.gov
Rate of Viral Clearance: The rate of viral clearance, often measured as the slope of the decline in viral load over time, is a primary outcome in some studies. clinicaltrials.gov For example, a study in hospitalized patients with influenza B showed a faster rate of RNA decline with a higher dose of this compound. oup.com
Clinical Symptom Resolution and Duration Assessment
The clinical benefit of this compound phosphate is largely determined by its effect on the symptoms of influenza.
Symptom Scoring: Patients in clinical trials are often asked to record the severity of their influenza symptoms daily using a standardized scoring system. fda.gov Symptoms typically monitored include fever, cough, sore throat, myalgia, headache, and fatigue. mednexus.orgnih.gov
Time to Alleviation of Symptoms: A primary efficacy endpoint in many trials is the "time to alleviation of all symptoms" or "time to improvement." vgregion.seclinicaltrials.gov This is the time from the start of treatment until all symptoms are either gone or rated as mild. vgregion.se A meta-analysis of several trials found that this compound treatment significantly shortened the time to symptom alleviation by about 21% compared to placebo. researchgate.net Specifically, the median time to alleviation was reduced by approximately 1.3 days in adults. vgregion.se
Reduction in Complications and Hospitalization Rates Research
Beyond symptom relief, a crucial aspect of this compound's efficacy is its ability to prevent more severe outcomes of influenza.
Incidence of Secondary Complications: Clinical trials have tracked the incidence of secondary complications, which are often bacterial infections that can occur during or after influenza. These include conditions like pneumonia, sinusitis, bronchitis, and otitis media. nih.govcda-amc.ca Studies have reported that this compound significantly reduces the incidence of these complications. nih.gov One meta-analysis showed a reduction in lower respiratory tract complications that required antibiotics. researchgate.net
Hospitalization Rates: The impact of this compound on hospitalization rates has been a subject of extensive research. Some studies and meta-analyses have found that this compound treatment can lead to a reduction in the risk of hospitalization for any reason in certain patient populations, such as those with diabetes. nih.gov Another meta-analysis suggested a reduction in hospitalization rates in this compound-treated groups compared to those receiving no antiviral treatment. researchgate.net However, a more recent systematic review and meta-analysis of randomized clinical trials concluded that this compound was not associated with a reduced risk of hospitalization in outpatients with influenza. nih.gov The evidence on this outcome remains a topic of discussion, with some analyses suggesting a benefit while others find insufficient evidence. cda-amc.canih.gov
Research in Specific Patient Populations
Studies in Pediatric Populations
The efficacy of this compound phosphate in pediatric patients has been established through various clinical trials. In a significant double-blind, placebo-controlled trial involving 452 children with influenza, this compound phosphate administered at 2 mg/kg twice daily within 48 hours of symptom onset was evaluated. vgregion.sedroracle.ai The findings from this and other studies have consistently demonstrated a reduction in the duration of illness in children with laboratory-confirmed influenza. virginia.edunih.gov
A meta-analysis of five randomized controlled trials, which included 1,598 children with confirmed influenza, found that this compound treatment significantly shortened the duration of illness by a mean of 17.6 hours compared to placebo. nih.govnih.gov When children with asthma were excluded from this analysis, the reduction in illness duration was even more pronounced, at 29.9 hours. nih.govnih.gov Furthermore, early treatment with this compound has been associated with a 34% lower risk of developing otitis media, a common complication of influenza in children. nih.gov Observational studies of hospitalized children have also suggested that early antiviral treatment with this compound can shorten the duration of hospitalization. cdc.gov
The safety and efficacy of this compound have been supported in various pediatric age groups through adequate and well-controlled trials in adults and older children, as well as open-label trials in infants. vgregion.se For adolescents (13 to 17 years), efficacy data is extrapolated from adult and younger pediatric studies. vgregion.sedroracle.ai For children aged 1 to 12 years, a key double-blind, placebo-controlled trial demonstrated that treatment initiated within 48 hours of symptom onset reduced the median duration of illness by 1.5 days. virginia.edu For infants from 2 weeks to less than 1 year of age, two open-label trials have provided supporting efficacy data. vgregion.sedroracle.ai However, one study indicated that while this compound might reduce fever duration by a few hours in children, the difference was not always statistically significant. nih.gov
Interactive Data Table: Efficacy of this compound in Pediatric Influenza Trials
| Study Population | Key Efficacy Outcome | Result | Citation |
| Children (1-12 years) with influenza | Median reduction in illness duration | 1.5 days | virginia.edu |
| Children with laboratory-confirmed influenza (meta-analysis) | Mean reduction in illness duration | 17.6 hours | nih.govnih.gov |
| Children without asthma (meta-analysis) | Mean reduction in illness duration | 29.9 hours | nih.govnih.gov |
| Children with laboratory-confirmed influenza (meta-analysis) | Reduction in risk of otitis media | 34% | nih.gov |
Research in Immunocompromised Individuals
The use of this compound phosphate in immunocompromised individuals, including hematopoietic stem cell transplant (HSCT) and solid organ transplant (SOT) recipients, has been a subject of clinical investigation, although its efficacy has not been as firmly established as in the general population. europa.euwho.intdroracle.ai
In a double-blind, placebo-controlled study focused on seasonal prophylaxis in 475 immunocompromised patients (the majority being SOT recipients), the primary endpoint—incidence of laboratory-confirmed clinical influenza—was similar between the this compound and placebo groups (2.1% vs. 2.9%). europa.eunih.gov However, when assessing efficacy based on reverse transcriptase-PCR or viral culture, this compound prophylaxis was associated with a significant reduction in the incidence of laboratory-confirmed influenza. nih.gov Specifically, the protective efficacy was calculated to be 79.9% based on RT-PCR results and 88.8% based on viral culture. nih.gov
Retrospective studies in HSCT recipients with influenza have suggested positive outcomes with this compound treatment. One study noted a significantly lower incidence of pneumonia in patients treated with this compound compared to those who received no antiviral treatment (12% vs. 48%). nih.gov Another study in HSCT recipients found that while the duration of viral shedding was longer in patients on high-dose steroids, there was a trend towards decreased shedding with this compound therapy. oup.com Furthermore, in a small number of HSCT patients who developed lower respiratory tract infections, the 30-day mortality rate was 0% for those treated with this compound, compared to 40% for those treated with rimantadine (B1662185) and 30% for those who were untreated. oup.com
A study involving 286 HSCT recipients with pandemic A/H1N1 influenza reported that 267 received this compound. haematologica.org While the study identified risk factors for severe outcomes, it highlighted the widespread use of this compound in this high-risk population. haematologica.org
Interactive Data Table: this compound Efficacy in Immunocompromised Patient Studies
| Study Population | Study Design | Primary Efficacy Endpoint | Key Finding | Citation |
| Immunocompromised (HSCT and SOT recipients) | Prophylaxis; Randomized, Placebo-Controlled | Incidence of laboratory-confirmed clinical influenza | No significant difference (2.1% this compound vs. 2.9% placebo) | europa.eunih.gov |
| Immunocompromised (HSCT and SOT recipients) | Prophylaxis; Randomized, Placebo-Controlled | Incidence of PCR-confirmed influenza | 79.9% protective efficacy with this compound | nih.gov |
| Adult HSCT recipients with influenza A | Retrospective | Incidence of pneumonia | 12% in this compound group vs. 48% in no-antiviral group | nih.gov |
| HSCT recipients with lower respiratory tract infection | Retrospective | 30-day mortality rate | 0% with this compound vs. 40% with rimantadine and 30% with no treatment | oup.com |
Investigations in Patients with Renal or Hepatic Impairment
The pharmacokinetic profile of this compound and its active metabolite, this compound carboxylate, has been studied in patients with renal and hepatic impairment to determine if dose adjustments are necessary.
Hepatic Impairment: Studies in patients with mild to moderate hepatic impairment have shown that the conversion of this compound to its active metabolite is not significantly compromised. nih.gov In one study, the peak plasma concentrations (Cmax) and total exposure (AUC) of this compound and this compound carboxylate were not significantly different between hepatically impaired patients and healthy subjects. nih.gov Plasma concentrations of the active metabolite in these patients rapidly exceeded the effective antiviral concentration and were maintained throughout the dosing interval. nih.gov Therefore, it is concluded that no dose adjustment is required for patients with mild to moderate hepatic dysfunction. europa.eunih.goveuropa.eu The pharmacokinetics in patients with severe hepatic impairment have not been evaluated. vgregion.se
Renal Impairment: The clearance of the active metabolite, this compound carboxylate, is primarily through the kidneys. Consequently, exposure to this compound carboxylate is inversely proportional to the decline in renal function. europa.eu This necessitates dose adjustments for patients with moderate to severe renal impairment.
For patients with end-stage renal disease (ESRD) on hemodialysis, studies have been conducted to determine appropriate dosing. A population pharmacokinetic model developed from data of 24 adults with ESRD suggested that a 30 mg dose of this compound given after every hemodialysis session is a suitable regimen for influenza treatment. asm.org This regimen produces adequate trough concentrations of the active metabolite while keeping peak concentrations below the highest levels known to be well-tolerated. asm.org For prophylaxis in ESRD patients on hemodialysis, a dose of 30 mg after alternate hemodialysis sessions has been suggested to provide clinically adequate exposures. asm.org In patients on automated peritoneal dialysis (APD), a single 75 mg dose was found to produce exposures at the upper end of the safety margin in those with little to no residual renal function. nih.gov this compound is not recommended for ESRD patients who are not undergoing dialysis. vgregion.secdc.gov
Interactive Data Table: Pharmacokinetic Findings in Renal and Hepatic Impairment
| Patient Population | Key Pharmacokinetic Parameter | Finding | Conclusion | Citation |
| Mild to Moderate Hepatic Impairment | Cmax and AUC of this compound and this compound carboxylate | Not significantly different from healthy subjects. | No dose adjustment required. | nih.gov |
| Severe Hepatic Impairment | Pharmacokinetics | Not evaluated. | N/A | vgregion.se |
| Moderate to Severe Renal Impairment | Exposure to this compound carboxylate | Inversely proportional to declining renal function. | Dose adjustment required. | europa.eu |
| End-Stage Renal Disease (ESRD) on Hemodialysis (Treatment) | Optimal Dosing Regimen | 30 mg after every hemodialysis session. | Provides adequate therapeutic exposure. | asm.org |
| End-Stage Renal Disease (ESRD) on Hemodialysis (Prophylaxis) | Optimal Dosing Regimen | 30 mg after alternate hemodialysis sessions. | Provides adequate prophylactic exposure. | asm.org |
Advanced Research on Oseltamivir Phosphate and Therapeutic Applications
Structure-Based Drug Design and Analog Development
The development of oseltamivir (B103847) was a landmark in structure-based drug design, a rational approach that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. researchgate.net This strategy has been central to the creation of potent antiviral agents targeting the influenza virus neuraminidase.
Rational Design of Neuraminidase Inhibitors
The design of this compound and other neuraminidase inhibitors is fundamentally based on the crystal structure of the influenza virus neuraminidase enzyme. researchgate.netnih.gov Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection. drugbank.com By inhibiting this enzyme, the viral replication cycle is interrupted.
This compound itself is a prodrug, this compound phosphate (B84403), which is metabolized in the liver to its active form, this compound carboxylate. drugbank.com The design of this compound carboxylate was guided by the structure of sialic acid, the natural substrate of neuraminidase. researchgate.netcityu.edu.hk Researchers engineered a molecule that mimics the transition state of sialic acid as it binds to the enzyme's active site, resulting in a highly potent and selective inhibitor. cityu.edu.hk
Computational techniques have played a significant role in the rational design process. nih.govnih.gov By analyzing the crystal structure of the neuraminidase active site, scientists can identify key amino acid residues that interact with the inhibitor. plos.org This structural understanding allows for the optimization of inhibitor-enzyme interactions, leading to improved binding affinity and efficacy. For instance, the design of this compound analogs often involves modifying the core structure to better fit into cavities adjacent to the active site, such as the 150-cavity and 430-loop regions in the N1 subtype, which can enhance potency and overcome drug resistance. nih.govnih.gov
The emergence of this compound-resistant influenza strains, often due to mutations in the neuraminidase gene, has necessitated the continuous application of structure-based design to develop new inhibitors. nih.gov Understanding the structural changes caused by these mutations is critical for designing next-generation drugs that can effectively target these resistant variants. plos.org
Development and Evaluation of this compound Phosphate Congeners
To address challenges such as drug resistance and to improve therapeutic profiles, researchers have actively pursued the development of this compound phosphate congeners, which are compounds with similar chemical structures and biological functions. nih.gov A notable area of research has been the synthesis of phosphonate (B1237965) congeners of this compound. nih.govresearchgate.net
One such congener, tamiphosphor, and its derivatives have shown significant promise. nih.govscispace.com In these molecules, the carboxylate group of this compound carboxylate is replaced with a phosphonate group. This modification has been shown to result in better binding to the neuraminidase active site, likely due to stronger interactions with key arginine residues. researchgate.net
Preclinical studies have demonstrated that these phosphonate congeners can be potent inhibitors of influenza neuraminidases, including this compound-resistant strains like the one with the H275Y mutation. nih.govacs.org They have been shown to inhibit the replication of various influenza viruses at low nanomolar to picomolar concentrations. acs.org Furthermore, in animal models, these congeners have demonstrated superior efficacy compared to this compound in protecting mice from lethal doses of influenza virus, including this compound-resistant strains. nih.govscispace.com
The development process for these congeners involves complex chemical synthesis, often starting from chiral precursors like D-xylose to construct the core cyclohexenephosphonate scaffold. nih.govresearchgate.net The evaluation of these new compounds includes assessing their inhibitory activity against different viral strains, their stability in biological fluids, and their pharmacokinetic properties. acs.org While some of these congeners exhibit potent antiviral activity, their development for therapeutic use may require advanced formulations to improve properties like oral bioavailability. acs.org
Table 1: Comparison of this compound and its Phosphonate Congeners
| Compound | Target | Key Structural Modification | Reported Advantage |
|---|---|---|---|
| This compound Phosphate | Influenza Neuraminidase | Ethyl ester prodrug of this compound carboxylate | Oral bioavailability. drugbank.com |
| Tamiphosphor (TP) | Influenza Neuraminidase | Carboxylate group replaced by a phosphonate group. nih.govscispace.com | Potent inhibition of wild-type and this compound-resistant strains. nih.govacs.org |
| Guanidino-tamiphosphor (TPG) | Influenza Neuraminidase | Amino group at C-5 replaced with a guanidino group in addition to the phosphonate modification. nih.govscispace.com | Enhanced inhibition of the H275Y mutant of influenza neuraminidase. nih.govscispace.com |
Repurposing Research and Novel Indications
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for accelerating the development of treatments for various diseases. This compound phosphate, with its established safety profile, has been the subject of such research beyond its primary indication for influenza.
Investigating Non-Influenza Antiviral Applications (e.g., COVID-19)
The emergence of the COVID-19 pandemic, caused by the SARS-CoV-2 virus, prompted a global search for effective antiviral treatments, including the repurposing of existing drugs like this compound. plos.org The rationale for investigating this compound was partly based on the hypothesis that as a neuraminidase inhibitor, it might target the S1 protein of SARS-CoV, which shares some similarities with the active center of the influenza virus neuraminidase. plos.org
However, clinical studies and in vitro research have yielded conflicting results regarding the efficacy of this compound in treating COVID-19. plos.orgdrugs.com Some retrospective cohort studies suggested a potential benefit, with this compound use being associated with a reduction in in-hospital deaths and shorter hospital stays in certain patient populations. nih.govtandfonline.com For instance, one large study in Brazil reported an attributable risk reduction for death of 2.50% in patients who received this compound. nih.gov
Conversely, other studies and systematic reviews have found no significant benefit. plos.orgresearchgate.net A meta-analysis of observational studies concluded that survival was not significantly different between this compound and control groups, and virological and radiological response rates did not favor this compound. plos.org In vitro studies have also shown that this compound is ineffective against SARS-CoV-2. researchgate.net The consensus from much of the research is that more robust evidence from randomized controlled trials is needed to definitively determine the role, if any, of this compound in the treatment of COVID-19. drugs.com
Exploration of Anti-Cancer Activity and Mechanisms (e.g., Liver Cancer)
A growing body of research has explored the potential anti-cancer properties of this compound phosphate, particularly in liver cancer. nih.govresearchgate.net These studies have investigated the effects of this compound on liver cancer cell lines and in animal models.
In vitro studies have shown that this compound can significantly inhibit the growth, migration, and invasion of liver cancer cells, such as Huh-7 and HepG2 cells. nih.govresearchgate.net The proposed mechanisms of action are multifaceted. One key target is neuraminidase-1 (NEU1), an enzyme that is aberrantly expressed in several malignancies, including liver cancer. researchgate.netfrontiersin.org this compound, as a NEU1 inhibitor, has been shown to induce lipophagy, a form of autophagy that degrades lipid droplets, thereby inhibiting liver cancer proliferation and tumorigenesis. researchgate.net
Furthermore, this compound has been observed to induce apoptosis (programmed cell death) and autophagy in liver cancer cells. nih.govresearchgate.net Interestingly, the effects can be differential depending on the cell line; for example, this compound induced both autophagy and apoptosis in HepG2 cells, but only autophagy in Huh-7 cells. nih.gov The drug was found to upregulate the expression of Beclin-1 and the ratio of LC3-II/LC3-I, both markers of autophagy, while decreasing the expression of p62. researchgate.net In vivo studies using xenografted mouse models have also demonstrated the inhibitory effects of this compound on liver tumor growth. nih.gov
A nationwide population-based cohort study in Taiwan suggested that this compound use was associated with a significantly lower incidence of several cancers, including liver cancer. ncku.edu.tw The study also found that this compound users had a reduced risk of cancer-related mortality and a lower risk of developing liver cancer. ncku.edu.tw These findings suggest a potential therapeutic role for this compound in certain cancers, warranting further investigation.
Table 2: Investigated Non-Influenza Applications of this compound Phosphate
| Application | Investigated Indication | Key Research Findings |
|---|---|---|
| Antiviral Repurposing | COVID-19 | Mixed results from observational studies; some suggest reduced mortality and hospital stay, nih.govtandfonline.com while others and in vitro data show no significant efficacy. plos.orgresearchgate.net |
| Anti-Cancer | Liver Cancer | In vitro: Inhibition of cancer cell growth, migration, and invasion. nih.govresearchgate.net Induction of apoptosis and autophagy. nih.govresearchgate.net In vivo: Inhibition of tumor growth in mouse models. nih.gov Epidemiological: Association with lower incidence and mortality of liver cancer. ncku.edu.tw |
Public Health and Epidemiological Impact Studies
Clinical and epidemiological research demonstrates that this compound can significantly reduce the frequency of secondary illnesses and the exacerbation of underlying conditions. nih.gov Observational studies have shown that this compound treatment is associated with a reduction in influenza-related complications such as pneumonia and other respiratory illnesses. nih.govbmj.com For instance, an analysis of health insurance claims data found that this compound use was associated with significant reductions in the risk of developing pneumonia (15% reduction) and other respiratory illnesses (20% reduction). nih.gov
Furthermore, these studies have indicated that this compound can lower the risk of hospitalization. nih.govresearchgate.net The same claims database analysis revealed a 38% reduction in the risk of hospitalization for any reason and a 57% reduction for respiratory illnesses in patients treated with this compound compared to those who were not. nih.gov
Mathematical modeling has been employed to estimate the potential public health impact of stockpiling oral antivirals like this compound for influenza pandemics. These models suggest that antiviral treatment can avert a significant percentage of expected pandemic deaths. One study estimated that this compound could avert a median of 23% to 35% of mean pandemic deaths, depending on the pandemic scenario. medrxiv.org However, the effectiveness of such stockpiling strategies is highly dependent on robust public health infrastructure for rapid testing and distribution of the medication. medrxiv.org
While the evidence supports a role for this compound in mitigating the impact of influenza, particularly in reducing complications, the effect on mortality in all patient groups has been a subject of ongoing review and discussion. bmj.com
Real-World Effectiveness Studies on Population Health Outcomes
Real-world effectiveness studies, often utilizing observational data from large healthcare databases, provide critical insights into the impact of this compound phosphate on population health during seasonal influenza epidemics and pandemics. These studies complement findings from randomized controlled trials (RCTs) by evaluating the drug's performance in broader, more diverse patient populations and under routine clinical care conditions. bmj.combmj.com However, the interpretation of observational data requires careful consideration of potential biases, such as confounding by indication, where patients treated with this compound may differ systematically from those who are not. oup.com
A systematic review and meta-analysis focusing on high-risk populations with chronic cardiopulmonary diseases demonstrated significant benefits associated with this compound treatment. The analysis, which synthesized data from nine studies, found that this compound use was associated with a 52% reduction in hospitalization rates and a 28% reduction in the incidence of respiratory tract infections compared to placebo or no treatment. nih.gov Furthermore, the review noted a trend towards a reduced duration of illness, ranging from 10.4 to 120 hours, in the this compound-treated group. nih.gov Another study using health insurance claims data from the 2014–2015 influenza season reported that this compound use was associated with a reduced risk of pneumonia and all-cause hospitalization within the first 30 days of an influenza diagnosis. oup.com
Conversely, some observational studies have presented conflicting findings or highlighted the challenges in demonstrating effectiveness. A 2014 review of observational studies acknowledged evidence supporting a role for this compound in reducing complications like pneumonia in otherwise healthy adults but found no conclusive evidence regarding its impact on mortality. bmj.combmj.com The World Health Organization (WHO) commissioned a review that found some evidence of reduced mortality in high-risk populations, but the reliability of this finding was questioned due to the inclusion of low-quality studies that did not adequately address potential biases. bmj.com These discrepancies underscore the inherent challenges in observational research and the importance of robust statistical methods to control for confounding variables. oup.com
Table 1: Summary of Real-World Effectiveness Findings for this compound
| Study Type/Population | Key Finding | Reported Metric | Source(s) |
|---|---|---|---|
| Systematic Review & Meta-Analysis (High-Risk Cardiopulmonary Patients) | Reduction in Hospitalization | Risk Ratio (RR) = 0.48 | nih.gov |
| Systematic Review & Meta-Analysis (High-Risk Cardiopulmonary Patients) | Reduction in Respiratory Complications | Risk Ratio (RR) = 0.72 | nih.gov |
| Health Insurance Claims Data (2014-2015 Season) | Reduction in Pneumonia Risk (Days 1-30) | Risk Ratio (RR) = 0.72 | oup.com |
| Health Insurance Claims Data (2014-2015 Season) | Reduction in All-Cause Hospitalization (Days 1-30) | Risk Ratio (RR) = 0.54 | oup.com |
| Observational Study Review (2009 H1N1 Pandemic) | Potential Reduction in Mortality (High-Risk Groups) | Odds Ratio (OR) = 0.23 | bmj.com |
| Descriptive Analysis (Care Home Outbreaks 2010-2013) | Overall Influenza Attack Rate | 29.7% | nih.gov |
| Descriptive Analysis (Care Home Outbreaks 2010-2013) | Overall Hospital Admission Rate for Influenza | 5.3% | nih.gov |
Economic and Societal Burden of Influenza and Antiviral Intervention Research
Influenza imposes a substantial economic and societal burden annually, stemming from direct medical costs and indirect costs related to lost productivity. nih.gov Research into antiviral interventions like this compound phosphate often includes economic evaluations to assess their value in mitigating this burden. These analyses weigh the costs of the intervention against the health and economic benefits gained.
During a pandemic, the societal impact of influenza is magnified, making antiviral stockpiling and distribution a key public health strategy. ersnet.orgnih.gov Modeling studies have been instrumental in planning for such events. Research indicates that antiviral stockpiles sufficient to treat 20-25% of a population could significantly reduce hospitalizations by 50% to 77%. nih.gov Even smaller stockpiles can achieve substantial reductions in severe outcomes if targeted toward high-risk groups. nih.gov More recent modeling work comparing this compound to other antivirals suggests that while treatment-only demand might reach 20-40% of the population in a nascent pandemic, this intervention could avert over 20% of expected deaths. medrxiv.org These studies highlight the critical role of antiviral interventions in reducing the immense societal and economic disruption caused by pandemic influenza. researchgate.netnih.gov
Table 2: Cost-Effectiveness of this compound Treatment by Population (U.S. Payer Perspective)
| Patient Population | Incremental Cost per QALY Gained | Source(s) |
|---|---|---|
| High-Risk Adults | $5,388 | researchgate.net |
| Children | $6,317 | researchgate.net |
| Elderly Adults | $7,652 | researchgate.net |
| Healthy Adults | $16,176 | researchgate.net |
Bioequivalence and Regulatory Science Research
Development and Validation of Bioequivalence Methodologies
The approval of generic versions of this compound phosphate relies on demonstrating bioequivalence (BE) to the reference product, Tamiflu®. This requires the development and validation of robust analytical methods to accurately quantify this compound and its active metabolite, this compound carboxylate, in human plasma. geneesmiddeleninformatiebank.nl Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. researchgate.netajpaonline.comnih.gov
Table 3: Example Validation Parameters for an LC-MS/MS Bioanalytical Method for this compound and its Metabolite
| Parameter | This compound | This compound Carboxylate | Source(s) |
|---|---|---|---|
| Linearity Range | 0.5 - 100 ng/mL | 1.0 - 1000 ng/mL | nih.gov |
| Inter-day Precision (%CV) | 5.5 - 11.5% | 4.7 - 11.5% | nih.gov |
| Inter-day Accuracy (%) | 94.6 - 104.0% | 99.9 - 103.9% | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.517 ng/mL | 4.079 ng/mL | ajpaonline.com |
| Long-Term Storage Stability | Stable for at least 191 days at ≤ -20°C | Stable for at least 191 days at ≤ -20°C | ajpaonline.com |
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling in Regulatory Submissions
Physiologically based pharmacokinetic (PBPK) modeling has become an increasingly important tool in regulatory science, and its application for this compound phosphate has been well-documented. srce.hrnih.gov These models integrate physicochemical drug properties with physiological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. iapchem.orgnih.gov For this compound, PBPK models are typically developed for both the parent prodrug (this compound phosphate) and its active metabolite (this compound carboxylate). iapchem.orgnih.govsimulations-plus.com
A key application of PBPK modeling for this compound is in the context of generic drug approval. researchgate.nettandfonline.com Virtual bioequivalence (VBE) studies using PBPK models can be submitted to regulatory agencies to support product development and, in some cases, justify biowaivers. researchgate.netresearchgate.net For example, PBPK absorption models can be used to establish a "bioequivalence safe space." researchgate.netcomplexgenerics.org This involves using the model to define the boundaries of dissolution characteristics within which a generic product is expected to be bioequivalent to the reference product, thereby reducing the need for extensive clinical testing for every formulation change. researchgate.net
PBPK models for this compound have been developed and validated by comparing simulation results with observed clinical data from various studies. iapchem.orgnih.govsimulations-plus.com These validated models can then be used to predict pharmacokinetics in special populations where clinical studies may be challenging, such as in pediatric patients or individuals with organ impairment (e.g., liver cirrhosis or renal failure). simulations-plus.comnih.govnih.gov The growing acceptance of PBPK modeling by regulatory bodies like the FDA and EMA is evident from its increasing use in new and generic drug applications to support decisions on drug-drug interactions, formulation changes, and BE assessments. srce.hrnih.govresearchgate.net
Table 4: Applications of PBPK Modeling for this compound in Regulatory Science
| PBPK Model Application | Purpose | Regulatory Impact | Source(s) |
|---|---|---|---|
| Virtual Bioequivalence (VBE) Studies | To compare the predicted in vivo performance of a generic formulation against the reference product. | Can support generic drug approval and reduce the number of required human BE studies. | researchgate.nettandfonline.com |
| Establishing Dissolution "Safe Space" | To define clinically relevant dissolution profile boundaries that ensure bioequivalence. | Facilitates formulation development and supports post-approval changes with a lower regulatory burden. | researchgate.netresearchgate.netcomplexgenerics.org |
| Extrapolation to Special Populations | To predict drug exposure in pediatric patients or those with hepatic/renal impairment. | Can inform dosing adjustments and support labeling without extensive clinical trials in these populations. | iapchem.orgsimulations-plus.comnih.govnih.gov |
| Biowaiver Justification | To provide a mechanistic basis for waiving in vivo BE study requirements for different dosage strengths. | Reduces the need for additional human studies, accelerating drug approval. | researchgate.net |
Emerging Research Directions and Future Perspectives
Strategies for Combating Evolving Drug Resistance
The emergence of drug-resistant influenza strains poses a significant challenge to the long-term efficacy of oseltamivir (B103847). news-medical.net Research is actively focused on strategies to overcome this resistance, primarily through the development of new inhibitors and combination therapies.
Development of Next-Generation Neuraminidase Inhibitors
The development of novel neuraminidase inhibitors (NAIs) is a vibrant area of research, spurred by the rise of this compound-resistant influenza strains. mdpi.com While this compound has been a cornerstone of influenza treatment, mutations in the viral neuraminidase (NA) enzyme, such as the H275Y substitution in H1N1 and H5N1 strains, can significantly reduce its effectiveness. mdpi.commdpi.com This has prompted a concerted effort to design next-generation NAIs that can bypass these resistance mechanisms. mdpi.comflintbox.com
Current strategies often use the structures of existing drugs like this compound and zanamivir (B325) as a foundation for developing new derivatives with improved potency and a broader spectrum of activity. mdpi.comnih.gov Researchers are exploring modifications to the chemical structure of these inhibitors to enhance their binding to the NA active site, even in the presence of resistance mutations. nih.govrsc.org For example, some research focuses on designing molecules that can target the 430-cavity of the neuraminidase enzyme, a region that can be exploited to improve inhibitory activity. nih.gov The goal is to create drugs that are not only effective against current resistant strains but also have a higher barrier to the development of future resistance. flintbox.com
One approach involves creating hybrid inhibitors that combine structural features of different NAIs. For instance, an this compound-zanamivir hybrid inhibitor, MS-257, has shown greater effectiveness against certain resistant variants than this compound alone. biorxiv.org Other novel compounds have been identified through virtual screening and molecular modeling, demonstrating potent inhibition of NA in laboratory tests, sometimes exceeding the potency of this compound carboxylate, the active form of this compound. nih.gov These new lead compounds offer promising scaffolds for the development of future anti-influenza drugs. nih.govnih.gov
Combination Antiviral Therapy Research
Combining this compound with other antiviral agents is a key strategy being investigated to enhance treatment efficacy and combat resistance. mdpi.comfrontiersin.org Preclinical studies have often shown that combining neuraminidase inhibitors with antivirals that have different mechanisms of action can result in at least additive, and sometimes synergistic, effects. nih.gov
One area of focus is the combination of this compound with baloxavir (B560136) marboxil, a cap-dependent endonuclease inhibitor. mdpi.com Studies in mice have suggested that this combination can lead to improved outcomes in terms of virus-induced mortality and lung pathology compared to monotherapy. mdpi.com This approach is also seen as a way to potentially reduce the emergence of antiviral resistance. mdpi.com
However, the results of combination therapy in clinical settings have been mixed. A clinical trial combining this compound, amantadine, and ribavirin (B1680618) showed a significant decrease in viral shedding at day three compared to this compound alone, but this did not translate into improved clinical benefits. nih.govclinicaltrials.gov Similarly, a trial of this compound combined with inhaled zanamivir for uncomplicated influenza did not show superior clinical or virological outcomes compared to this compound monotherapy. nih.gov In some cases, combinations of neuraminidase inhibitors like this compound and peramivir (B1663781) have shown mainly additive effects, suggesting that the combination may not be more effective than the more potent of the two drugs. nih.gov
Despite the mixed clinical trial results, the potential for combination therapy to prevent the emergence of drug-resistant strains remains a significant driver of this research. mdpi.com For instance, combining this compound and zanamivir has been shown to effectively suppress both this compound- and zanamivir-resistant viruses in a mixed infection model. mdpi.com
Research on Long-Term Outcomes and Wider Health Impacts
Beyond its immediate antiviral effects, research is exploring the long-term safety of this compound and its potential associations with chronic health conditions.
Investigation of Long-Term Safety Profiles and Rare Adverse Events (e.g., Neuropsychiatric Symptoms)
The long-term safety profile of this compound, particularly concerning rare adverse events like neuropsychiatric symptoms, is an ongoing area of investigation. nih.gov While generally considered well-tolerated, there have been post-marketing reports and case studies suggesting a potential link between this compound use and neuropsychiatric events, especially in children and adolescents. nih.govmazums.ac.ir These events can include delirium, abnormal behavior, hallucinations, and in rare cases, suicidal ideation. mazums.ac.ircpn.or.kr
The exact mechanism behind these potential effects is not fully understood, but it is hypothesized that this compound may cross the blood-brain barrier and interact with neurotransmitter systems. nih.govmazums.ac.ir However, it is also recognized that influenza infection itself can cause neuropsychiatric symptoms, making it challenging to definitively attribute these events to the medication alone. nih.govmazums.ac.ir
Several large-scale studies have yielded conflicting results. Some prospective clinical trials and meta-analyses have not found a significant increase in neuropsychiatric side effects with this compound compared to placebo. mazums.ac.iroup.com Conversely, a nationwide population-based study in South Korea suggested an increased risk of neuropsychiatric adverse events in patients aged 10-19 years treated with this compound, while noting a decreased risk in children aged 0-9 years. nih.gov Another case-crossover study from the same country did not find a clear association. oup.com
Given the inconclusive evidence, continued pharmacovigilance and further research are deemed necessary to better understand the long-term safety of this compound, especially in pediatric populations. frontiersin.orgcanjhealthtechnol.ca
Association Studies with Chronic Diseases (e.g., Diabetes, Cardiovascular Events, Cancer Incidence)
Recent research has begun to investigate the potential associations between this compound use and the incidence of chronic diseases, with some studies suggesting potential benefits.
Cardiovascular Events: Studies have suggested a protective effect of this compound against adverse cardiovascular outcomes in patients with influenza. researchgate.net Influenza infection itself is associated with an increased risk of cardiovascular events. researchgate.net A retrospective study of military health system beneficiaries with a history of cardiovascular disease found that this compound treatment for influenza was associated with a significant decrease in the risk of recurrent cardiovascular events. nih.govahajournals.orgahajournals.org The incidence of recurrent events within 30 days of an influenza diagnosis was significantly lower in the this compound-treated group compared to the untreated group. nih.govahajournals.org This protective effect is thought to be due to the reduction of inflammation, viral load, and illness duration, which mitigates the thrombotic risks associated with influenza. researchgate.net However, there are also case reports of cardiovascular side effects, such as supraventricular tachycardia and bradycardia, associated with this compound use, although these appear to be rare. atlantis-press.com
Cancer Incidence: Emerging evidence from a large-scale cohort study in Taiwan suggests that this compound phosphate (B84403) use may be associated with a lower risk of certain cancers. nih.govncku.edu.twnih.gov The study found that individuals who had used this compound had a significantly lower incidence of several cancers, including lung, colon, liver, oral, pancreatic, esophageal, and stomach cancer. nih.govncku.edu.twnih.gov Furthermore, this compound users exhibited a lower risk of cancer-related mortality. nih.govncku.edu.twnih.gov The association was particularly noted for liver cancer, with users having a reduced risk of developing the disease. nih.govncku.edu.twnih.gov In vitro and in vivo studies have also suggested that this compound may have anti-proliferative and anti-metastatic effects on various cancer cell types, including liver, pancreatic, and breast cancer cells, potentially by inducing apoptosis and autophagy. nih.govresearchgate.netspandidos-publications.com These findings suggest a potential therapeutic role for this compound in cancer treatment, though further research is needed to confirm these observations. nih.govncku.edu.tw
Advanced Modeling and Simulation in Drug Development
Advanced modeling and simulation techniques are playing an increasingly crucial role in the development and optimization of this compound therapy. These computational approaches help in understanding the complex interactions between the drug, the virus, and the host, and in predicting treatment outcomes under various scenarios. frontiersin.orgresearchgate.net
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a key tool used to describe the relationship between drug concentration over time (pharmacokinetics) and its effect on the body (pharmacodynamics). frontiersin.orgresearchgate.net For this compound, these models are used to elucidate dose-response relationships and to determine optimal dosing regimens, particularly in special populations like children where conducting large clinical trials can be challenging. researchgate.net By simulating different dosing strategies, researchers can predict their efficacy in reducing viral load and symptoms. frontiersin.orgnih.govnih.gov
Molecular dynamics simulations have been instrumental in understanding the mechanisms of this compound resistance at the atomic level. nih.govplos.org These simulations can model the binding of this compound to the neuraminidase enzyme and reveal how specific mutations can alter this interaction, leading to reduced drug efficacy. nih.govplos.orgjapsonline.com For example, simulations have shown how the H274Y mutation can cause a conformational change in the enzyme's active site, hindering this compound's ability to bind effectively. nih.gov This detailed understanding is vital for the rational design of new drugs that can overcome resistance. plos.orgplos.org
Computational models are also being used to evaluate the effectiveness of different treatment strategies, such as combination therapies. frontiersin.org By simulating the co-administration of this compound with other antiviral drugs, researchers can predict potential synergistic or antagonistic effects and identify promising combinations for further preclinical and clinical investigation. frontiersin.orgoup.com These in silico studies can help to prioritize research efforts and streamline the drug development process. frontiersin.orgworldscientific.com
Interactive Data Table: this compound Combination Therapy Studies
| Combination | Study Type | Key Findings | Reference |
|---|---|---|---|
| This compound + Baloxavir Marboxil | Preclinical (Mice) | Improved efficacy in reducing mortality and lung pathology. | mdpi.com |
| This compound + Amantadine + Ribavirin | Clinical Trial | Significant decrease in viral shedding at day 3, but no improved clinical benefit. | nih.gov |
| This compound + Zanamivir | Clinical Trial | No superior clinical or virological outcomes compared to this compound monotherapy. | nih.gov |
| This compound + Peramivir | In vitro / In vivo (Mice) | Mainly additive antiviral activities. | nih.gov |
Interactive Data Table: Association of this compound Use with Chronic Diseases
| Chronic Disease | Study Finding | Adjusted Hazard Ratio (aHR) / Odds Ratio (OR) | Confidence Interval (CI) | p-value | Reference |
|---|---|---|---|---|---|
| Recurrent Cardiovascular Events | Reduced risk in patients with prior CV disease. | OR: 0.417 | 95% CI: 0.349-0.498 | <0.005 | nih.govahajournals.org |
| Liver Cancer | Reduced risk of developing liver cancer. | aHR: 0.895 | 95% CI: 0.824-0.972 | 0.008 | nih.govncku.edu.twnih.gov |
| Esophageal Cancer | Reduced risk of developing esophageal cancer. | aHR: 0.646 | 95% CI: 0.522-0.799 | <0.001 | nih.govncku.edu.twnih.gov |
| Oral Cancer | Reduced risk of developing oral cancer. | aHR: 0.587 | 95% CI: 0.346-0.995 | 0.048 | nih.govncku.edu.twnih.gov |
| Cancer-Related Mortality | Lower risk of cancer-related mortality. | aHR: 0.779 | 95% CI: 0.743-0.817 | <0.001 | nih.govncku.edu.twnih.gov |
Integration of Omics Data for Predictive Pharmacological Models
The development of predictive pharmacological models for this compound phosphate and its active metabolite, this compound carboxylate (OC), represents a significant advance in understanding its behavior in the body. A key tool in this area is physiologically-based pharmacokinetic (PBPK) modeling. iapchem.orgnih.gov These models integrate physiological and biochemical parameters to simulate the absorption, distribution, metabolism, and excretion of the drug. iapchem.org
Researchers have developed PBPK models for this compound phosphate/oseltamivir carboxylate in both rats and humans. iapchem.orgnih.gov These models are constructed using multiple compartments to represent different tissues and organs, with the conversion of the this compound phosphate prodrug to its active this compound carboxylate form primarily occurring via carboxylesterases in the liver and plasma. iapchem.orgnih.gov The models are validated using experimental data and have been shown to accurately predict the pharmacokinetic behavior of both compounds after single or multiple oral doses. iapchem.orgnih.gov
A primary application of these PBPK models is to predict internal tissue doses in humans, which is crucial for assessing efficacy and potential side effects. iapchem.orgnih.gov For instance, models can estimate the concentration of this compound carboxylate in key tissues like the lungs, helping to confirm that therapeutically effective levels are reached to inhibit the influenza virus neuraminidase. iapchem.org PBPK modeling has also been instrumental in the development of generic versions of this compound phosphate, where simulations can help compare in vitro dissolution profiles with in vivo release, potentially reducing the need for extensive human pharmacokinetic studies. tandfonline.com The future of these models lies in integrating more complex datasets, such as those from genomics and proteomics (omics), to refine predictions based on individual patient characteristics, leading to more personalized antiviral therapy.
In Silico Approaches for Drug Discovery and Optimization
In silico—or computational—methods are playing a pivotal role in the ongoing effort to discover and optimize neuraminidase inhibitors related to this compound. nih.gov These approaches allow researchers to design, model, and predict the effectiveness of new drug candidates before they are synthesized in a lab, saving time and resources. Neuraminidase is a primary target for anti-influenza drug design because of its essential role in viral replication. nih.gov
Molecular docking and molecular dynamics simulations are central to these in silico efforts. nih.gov These techniques are used to model how different molecules bind to the neuraminidase enzyme's active site. For example, research has focused on modifying the functional groups of this compound to improve its binding energy and efficacy against influenza A subtype H1N1. nih.gov One study identified a modified ligand, AD3BF2D, that showed a better binding energy than this compound itself. nih.gov
Other research has focused on designing novel inhibitors that can occupy an additional binding pocket on the neuraminidase enzyme known as the 150-cavity. nih.gov By synthesizing derivatives of this compound carboxylate that extend into this cavity, scientists aim to create more potent inhibitors. nih.gov In silico ADME (absorption, distribution, metabolism, and excretion) evaluations are also conducted to ensure these new derivatives have drug-like properties, such as good oral absorption and cell permeability. nih.govf1000research.com These computational studies provide critical information for the structural optimization of this compound and the development of next-generation anti-influenza drugs. nih.govresearchgate.net
Global Preparedness and Antiviral Stewardship Research
This compound phosphate is a cornerstone of global preparedness strategies for influenza pandemics. marketresearchintellect.comglobenewswire.com Governments and international health organizations have stockpiled this compound as a critical measure to mitigate the impact of a potential pandemic, especially during the early phases when vaccines are not yet available. globenewswire.comnih.gov The 2009 H1N1 swine flu pandemic highlighted the importance of having robust supplies of effective antiviral drugs. marketresearchintellect.com Consequently, this compound is considered a first-line defense in such scenarios. marketresearchintellect.comnih.gov The market for this compound is expected to continue growing, driven by rising awareness of influenza risks and investments in pandemic preparedness. marketresearchintellect.commarkwideresearch.comcoherentmarketinsights.com
This central role in pandemic planning necessitates dedicated research into antiviral stewardship. Antiviral stewardship refers to the responsible use of antiviral medications to preserve their efficacy for as long as possible by preventing the development of drug resistance. nih.gov The widespread use of this compound during a pandemic could accelerate the emergence of resistant influenza strains, which would render the stockpiles ineffective. nih.gov
Research in this area focuses on optimizing the use of current antivirals through new formulations, delivery systems, or combination therapies to address and manage the emergence of resistance. nih.govwho.int This includes developing strategies for the appropriate prescription of this compound, monitoring for resistance, and educating healthcare providers and the public on its proper use. idstewardship.com As influenza viruses continuously evolve, ongoing research and strong stewardship programs are essential to ensure that this compound remains a viable tool in the global fight against both seasonal and pandemic influenza. nih.govbohrium.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of oseltamivir phosphate in bulk drug formulations?
- Methodological Answer : The United States Pharmacopeia (USP) guidelines outline a gas chromatography (GC) protocol using a capillary column (e.g., 0.32 mm × 30 m, coated with G16 stationary phase) and flame ionization detection. Prepare standard and test solutions at ~1 mg/mL in methanol/water mixtures, and calculate purity using peak area ratios relative to the reference standard. Impurity limits are set at ≤0.5% for individual impurities and ≤1.0% for total impurities .
Q. How can UV spectroscopy be optimized for quantifying this compound phosphate in pharmaceutical formulations?
- Methodological Answer : A validated UV spectrophotometric method involves dissolving the compound in deionized water and measuring absorbance at 217 nm. Calibration curves (0.5–5.0 µg/mL) show linearity (R² > 0.999), with precision confirmed via intraday/interday relative standard deviation (RSD < 2%). Method robustness is tested under varied pH and temperature conditions .
Q. What techniques are effective for identifying unknown impurities in this compound phosphate formulations?
- Methodological Answer : Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) is used to isolate and characterize impurities. For example, an unknown impurity exceeding pharmacopeial thresholds can be identified by comparing fragmentation patterns with synthesized reference standards. Structural elucidation involves high-resolution MS and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. How should researchers design in vitro assays to evaluate this compound phosphate’s cytotoxic and pro-migratory effects on mammalian cells?
- Methodological Answer : Use cell lines (e.g., CMA07 and CMT-U27) treated with this compound phosphate (0.305–305 µM) for 24–48 hours. Assess cytotoxicity via MTS assay (metabolic activity) and apoptosis via TUNEL assay (DNA fragmentation). For migration, perform wound-healing assays, quantifying closure rates using time-lapse microscopy. Statistical significance is determined via one-way ANOVA with post-hoc Tukey tests .
Q. What green chemistry metrics are critical for evaluating the efficiency of this compound phosphate synthesis routes?
- Methodological Answer : Global reaction mass efficiency (RME), E-factor (kg waste/kg product), and atom economy are calculated for 15+ synthesis plans. For example, the Roche industrial route has an RME of 12.5% and E-factor of 7.9, while academic routes (e.g., shikimic acid–free pathways) show improved metrics. Prioritize routes with minimal sacrificial reagents and high overall yield .
Q. How can environmental persistence of this compound carboxylate (active metabolite) be monitored in wastewater?
- Methodological Answer : Deploy solid-phase extraction (SPE) followed by LC-MS/MS with electrospray ionization. Quantify limits of detection (LOD: 1–5 ng/L) in sewage treatment plant (STP) effluents and river water. Advanced STPs with ozonation reduce this compound carboxylate by >85% compared to conventional activated-sludge systems .
Q. What challenges exist in crystallographic studies of this compound phosphate and its derivatives?
- Methodological Answer : The lack of crystal structures in databases (e.g., Cambridge Structural Database) necessitates time-intensive crystal growth optimization. Key challenges include solvent selection (e.g., methanol/water mixtures), slow evaporation conditions, and achieving diffraction-quality crystals. X-ray crystallography confirms stereochemical retention and absence of acyl migration in derivatives .
Q. How are pharmacokinetic (PK) parameters of this compound phosphate determined in animal models?
- Methodological Answer : In ferret models, administer this compound phosphate (2.5–10 mg/kg) and collect plasma samples over 12 hours. Use LC-MS to quantify this compound carboxylate levels. Calculate AUC₀–₁₂ₕ and Cₘₐₓ via non-compartmental analysis. Anesthesia protocols (e.g., Saffan) must avoid drug interactions .
Methodological Notes
- Statistical Rigor : For cell-based assays, ensure sample sizes (n ≥ 3) and use Bonferroni correction for multiple comparisons.
- Synthesis Optimization : Prioritize routes with scalable steps (e.g., avoiding hazardous azide intermediates) .
- Environmental Monitoring : Seasonal sampling (e.g., during influenza outbreaks) is critical to capture peak this compound carboxylate loads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
